Propoxur
Beschreibung
This compound is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2024)
This compound is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It is functionally related to a methylcarbamic acid and a 2-isopropoxyphenol.
This compound is an insecticide used to control cockroaches, flies, mosquitoes, and lawn and turf insects. Acute (short-term) exposure of humans to this compound by ingestion leads to cholinesterase inhibition of red blood cells, with mild cholinergic symptoms including blurred vision, nausea, vomiting, sweating, and tachycardia; however, the effects are transient. Chronic (long-term) inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans. Chronic ingestion studies in animals have reported depressed cholinesterase levels, depressed body weight, effects to the liver and bladder, and a slight increase in neuropathy. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Mixed results are available from cancer studies of this compound in animals. EPA has not classified this compound for carcinogenicity.
This compound is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate insecticide.
insecticide with a wide spectrum of activity against cockroaches, flies, ants & mosquitoes
See also: Carbofuran (related); Methiocarb (related); Rivastigmine (related) ... View More ...
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2-propan-2-yloxyphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021948 | |
| Record name | Propoxur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide] | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 300 °F (NIOSH, 2023), >300 °F | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2% | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³ | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Minute crystals, White, crystalline powder, White to tan, crystalline solid | |
CAS No. |
114-26-1 | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxur [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | propoxur | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baygon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propoxur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFH029TL73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbamic acid, methyl-, o-isopropoxyphenyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/FC3010B0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F | |
| Record name | PROPOXUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propoxur | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPOXUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPOXUR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/137 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propoxur | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Propoxur mechanism of action on acetylcholinesterase
An In-depth Technical Guide on the Mechanism of Action of Propoxur on Acetylcholinesterase
Introduction
This compound (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and public health for the control of a variety of pests.[1][2] Its efficacy stems from its potent neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
The primary mode of action of this compound is the disruption of synaptic transmission through the inhibition of acetylcholinesterase.[2][3]
2.1. Normal Function of Acetylcholinesterase
In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal and allow the neuron to return to its resting state, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid. This enzymatic degradation is crucial for maintaining controlled and precise nerve signaling.
2.2. Inhibition by this compound: Carbamylation
This compound acts as a competitive inhibitor of acetylcholinesterase.[4] Due to its structural similarity to acetylcholine, it binds to the active site of the enzyme. The key event in the inhibitory process is the transfer of the carbamoyl group from this compound to a serine hydroxyl group within the active site of AChE. This process, known as carbamylation, results in a carbamylated enzyme that is temporarily inactive.[3]
2.3. Reversibility and Spontaneous Hydrolysis
A defining characteristic of this compound and other carbamate insecticides is the reversible nature of the acetylcholinesterase inhibition.[3][5] Unlike organophosphates which cause nearly irreversible phosphorylation, the carbamylated enzyme formed by this compound can undergo spontaneous hydrolysis. This process cleaves the carbamoyl group from the serine residue, thereby regenerating a functional acetylcholinesterase. Although significantly slower than the hydrolysis of acetylcholine, this spontaneous reactivation ensures that the inhibitory effect is transient, with clinical effects typically resolving within 24 hours as the enzyme is regenerated.
2.4. Pathophysiological Consequences
The temporary inactivation of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors on postsynaptic neurons, resulting in a state of cholinergic overstimulation. The clinical manifestations of this compound toxicity are a direct consequence of this overstimulation and include symptoms such as excessive salivation, lacrimation, muscle tremors, and in severe cases, paralysis and respiratory failure.[3]
Quantitative Data on this compound-Acetylcholinesterase Interaction
The inhibitory potency of this compound on acetylcholinesterase has been quantified across various species and enzyme sources. The following table summarizes key kinetic parameters, providing a comparative overview.
| Enzyme Source | Parameter | Value | Reference |
| Acetylcholinesterase | IC50 | 4.3 µM | [6][7] |
| Human Red Blood Cell AChE | IC50 | 4.6 x 10⁻⁷ M | [8] |
| Human Plasma Cholinesterase | IC50 | 2.3 x 10⁻⁵ M | [8] |
| Bovine Cholinesterase | IC50 | 7 x 10⁻⁷ M | [8] |
| Fly Cholinesterase | IC50 | 0.1 - 8 x 10⁻⁸ M | [8] |
| Bovine Cholinesterase | Ki | 0.5 - 1.0 x 10⁵ LM⁻¹min⁻¹ | [8] |
| Fly Cholinesterase | Ki | 1 x 10⁵ LM⁻¹min⁻¹ | [8] |
| Human Serum Cholinesterase | Ki | 0.95 x 10³ LM⁻¹min⁻¹ | [8] |
| Susceptible Housefly (PSS strain) | Ki | Approx. 100-fold higher than resistant strain | [9][10] |
| Resistant Housefly (N-PRS strain) | Ki | Approx. 100-fold lower than susceptible strain | [9][10] |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The bimolecular rate constant, indicating the sensitivity of the enzyme to inhibition.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most common method for determining acetylcholinesterase inhibition is the Ellman assay, a colorimetric method that is both sensitive and reliable.[11][12][13]
4.1. Principle of the Ellman Assay
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[14] The rate of TNB production is directly proportional to the acetylcholinesterase activity.
4.2. Reagents and Equipment
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Substrate: 14 mM Acetylthiocholine iodide (ATCI) solution
-
Chromogen: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer
-
Inhibitor: Stock solution of this compound in a suitable solvent (e.g., ethanol)
-
Equipment: 96-well microplate reader, pipettes, 96-well plates
4.3. Assay Procedure
-
Preparation: Prepare working solutions of all reagents. Serially dilute the this compound stock solution to obtain a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the this compound solution at various concentrations (or solvent for the control).
-
10 µL of the acetylcholinesterase solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.[11]
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[11]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes).
4.4. Data Analysis
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for AChE Inhibition Assay (Ellman Method)
Caption: Workflow of the Ellman assay for AChE inhibition.
Conclusion
This compound exerts its insecticidal and toxic effects through the potent, yet reversible, inhibition of acetylcholinesterase. The mechanism involves the carbamylation of the enzyme's active site, leading to a temporary cessation of its function and a subsequent accumulation of acetylcholine at the synapse. This results in cholinergic overstimulation, which underlies the clinical signs of this compound exposure. The reversibility of this inhibition, due to spontaneous hydrolysis of the carbamylated enzyme, is a key feature that distinguishes it from organophosphate inhibitors. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for the development of novel insecticides, the management of insecticide resistance, and the clinical treatment of this compound poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 114-26-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 9. This compound resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Propoxur: A Comprehensive Technical Guide to its Chemical and Physical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide first introduced in 1959. It is a non-systemic insecticide that acts by contact and stomach action, primarily used to control a wide range of pests in agricultural, public health, and veterinary applications. Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, tailored for research and development professionals.
Chemical and Physical Properties
This compound is a white to tan crystalline solid with a faint characteristic odor. It is relatively stable under normal conditions but is susceptible to hydrolysis in alkaline media.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Structure | [3] | |
| IUPAC Name | 2-isopropoxyphenyl methylcarbamate | [1][3] |
| CAS Number | 114-26-1 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][4] |
| Molecular Weight | 209.24 g/mol | [1][4] |
| Appearance | White to tan crystalline powder | [1][5] |
| Odor | Faint, characteristic | [1][5] |
| Melting Point | 84-91 °C | [6][7] |
| Boiling Point | Decomposes upon distillation | [3] |
| Solubility in Water (20 °C) | 1.9 - 2.0 g/L | [7][8] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, isopropanol, toluene. Slightly soluble in n-hexane. | [7][9] |
| Vapor Pressure (20 °C) | 1.3 mPa (9.7 x 10⁻⁶ mmHg) | [7][10] |
| logP (Octanol-Water Partition Coefficient) | 1.52 | [1] |
| pKa | No distinct acidic or basic properties in aqueous solution. | [6] |
Experimental Protocols
Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
a. Principle: this compound is separated from a sample matrix on a C18 column and detected by UV spectrophotometry. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
b. Reagents and Materials:
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC vials
c. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
UV-Vis detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
d. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation:
-
Liquid Samples (e.g., water): Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
Solid Samples (e.g., soil, food): Extract a known weight of the homogenized sample with a suitable solvent (e.g., acetonitrile). Centrifuge or filter the extract to remove particulate matter. Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on AChE activity, based on the Ellman's method.
a. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, reduces the rate of this reaction.
b. Reagents and Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to various concentrations with phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a solution of ATCh in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 25 µL of different concentrations of this compound solution to the wells.
-
Add 50 µL of AChE solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mechanism of Action: Cholinesterase Inhibition
This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulse transmission.
By binding to the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. This overstimulation of the cholinergic system leads to hyperexcitation, paralysis, and ultimately the death of the insect.
Conclusion
This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, essential for its handling, formulation, and analysis in a research setting. The detailed experimental protocols for HPLC analysis and acetylcholinesterase inhibition assays offer practical guidance for researchers investigating its quantification and biological activity. Furthermore, the visualization of its mechanism of action at the cholinergic synapse provides a clear understanding of its toxicological effects. This information serves as a valuable resource for scientists and professionals involved in pesticide research, drug development, and environmental monitoring.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
An In-depth Technical Guide to the Synthesis Pathways and Key Intermediates of Propoxur
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for propoxur, a carbamate insecticide. It details the key chemical reactions, intermediates, and experimental protocols necessary for its laboratory-scale synthesis.
Introduction to this compound
This compound (2-isopropoxyphenyl N-methylcarbamate) is a non-systemic insecticide first introduced by Bayer in 1959.[1] It functions as a cholinesterase inhibitor, leading to the rapid knockdown of a wide range of pests.[1] Its synthesis primarily involves the reaction of a key intermediate, 2-isopropoxyphenol, with methyl isocyanate.
Core Synthesis Pathway
The most common and industrially significant method for synthesizing this compound is the reaction between 2-isopropoxyphenol and methyl isocyanate.[2][3][4] This reaction is typically carried out in the presence of a catalyst.
The overall reaction is as follows:
2-Isopropoxyphenol + Methyl Isocyanate → this compound
A key intermediate in this process is 2-isopropoxyphenol, which is synthesized from catechol.
Synthesis of Key Intermediate: 2-Isopropoxyphenol
The primary precursor for this compound synthesis is 2-isopropoxyphenol. This intermediate is synthesized from catechol through alkylation using an isopropylating agent like isopropyl bromide or isopropyl chloride.[3][5]
3.1. Reaction Scheme
The synthesis of 2-isopropoxyphenol from catechol is depicted below:
Catechol + Isopropyl Bromide → 2-Isopropoxyphenol
3.2. Experimental Protocol for 2-Isopropoxyphenol Synthesis
The following protocol is a representative method for the synthesis of 2-isopropoxyphenol:
-
A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.
-
Isopropyl bromide is added dropwise to the refluxing mixture.[5]
-
The reaction mixture is refluxed for a specific duration (e.g., 8 to 32 hours).[5]
-
After reflux, the majority of the butanone is distilled off.
-
Water is added to dissolve the solid salts, and the product is extracted with a solvent like benzene.
-
The organic extract is then washed with a dilute sodium hydroxide solution.
-
The aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.
-
The final organic extract is dried (e.g., with calcium chloride), and the solvent is evaporated.
-
The crude product is purified by distillation under reduced pressure to yield 2-isopropoxyphenol.[5]
3.3. Quantitative Data for 2-Isopropoxyphenol Synthesis
| Parameter | Value | Reference |
| Starting Materials | Catechol, Isopropyl Bromide | [5] |
| Solvent | Butanone | [5] |
| Catalyst | Phase transfer catalyst | [5] |
| Reflux Time | 8 - 32 hours | [5] |
| Yield | 54% (8h reflux) to >60% (32h reflux) | [5] |
| Boiling Point | 100-102 °C at 1.46 kPa | [5] |
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of 2-isopropoxyphenol with methyl isocyanate.
4.1. Reaction Scheme
The reaction is as follows:
2-Isopropoxyphenol + Methyl Isocyanate → this compound
4.2. Experimental Protocol for this compound Synthesis
A typical experimental procedure for the synthesis of this compound is outlined below:
-
2-isopropoxyphenol and a catalyst (e.g., a tertiary amine like N,N-dimethylbenzylamine) are charged into a reactor equipped with a stirrer and condenser.[2]
-
The mixture is heated to a specific temperature (e.g., 60°C).[2]
-
Methyl isocyanate is then added dropwise to the reaction mixture.[2]
-
After the addition is complete, the reaction temperature is raised (e.g., to 90°C) and maintained for a set period (e.g., 3 hours).[2][6]
-
Upon completion, the reaction mixture is cooled to afford the crude this compound product.
-
The product can then be further processed, such as by slicing and packaging.[2]
4.3. Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2-Isopropoxyphenol, Methyl Isocyanate | [2] |
| Catalyst | N,N-dimethylbenzylamine | [2] |
| Molar Ratio (Phenol:Catalyst) | 1 : 0.001 - 0.05 | [6] |
| Molar Ratio (Phenol:MIC) | 1 : 1 - 1 : 1.2 | [6] |
| Initial Temperature | 60 °C | [2] |
| Reaction Temperature | 60 - 110 °C | [6] |
| Reaction Time | 0.5 - 3 hours | [6] |
| Yield | ~99% | [2] |
| Product Purity | 98.1% | [2] |
Visualized Synthesis Pathways
The following diagrams illustrate the synthesis pathways of this compound and its key intermediate.
Caption: Synthesis of the key intermediate, 2-Isopropoxyphenol.
Caption: Final synthesis step of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (Ref: OMS 33) [sitem.herts.ac.uk]
- 4. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CN102060736A - Method for synthesizing this compound - Google Patents [patents.google.com]
The Environmental Fate of Propoxur: A Technical Guide to its Degradation in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and public health for the control of a variety of pests. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This technical guide provides an in-depth overview of the primary degradation pathways of this compound in soil and water, including microbial degradation, chemical hydrolysis, and photodegradation. It details the experimental protocols for studying these processes and presents quantitative data on degradation kinetics.
Degradation of this compound in Soil
The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors. Microbial degradation is a key process governing its dissipation in the soil environment.
Microbial Degradation
Soil microorganisms play a significant role in the breakdown of this compound. Several bacterial species have been identified that can utilize this compound as a source of carbon and nitrogen. The primary microbial degradation pathway involves the hydrolysis of the carbamate ester linkage.
Key Degradation Products:
-
2-Isopropoxyphenol: The major metabolite formed through the hydrolysis of the ester bond.
-
Methylamine: Released during the hydrolysis of the carbamate group.
-
Carbon Dioxide: A potential end product of complete mineralization by some microbial consortia.
Factors Influencing Microbial Degradation:
-
Soil Type: Soil properties such as organic matter content, pH, and texture can influence microbial populations and their activity, thereby affecting the rate of this compound degradation.[1]
-
Temperature and Moisture: Optimal temperature and moisture levels for microbial growth generally lead to faster degradation rates.
-
Acclimation: Soils with a history of pesticide application may exhibit enhanced degradation rates due to the adaptation of microbial communities.
Table 1: Half-life of this compound in Different Soil Types
| Soil Type | Half-life (t½) in days | Conditions | Reference |
| Silt Loam | 80 | Aerobic | [2] |
| Sandy Loam | 210 | Aerobic | [2] |
| Turfgrass Soil (Surface) | 1 (after 6 months of application) | Field application | [2] |
| Turfgrass Soil (Subsurface) | 2 (after 6 months of application) | Field application | [2] |
| Montardon Soil (not previously treated) | 146 | Laboratory study | [2] |
| Montardon Soil (previously treated with carbofuran) | 9.3 | Laboratory study | [2] |
Experimental Protocol: Isolation and Characterization of this compound-Degrading Bacteria
This protocol outlines the steps for isolating and identifying bacteria capable of degrading this compound from soil samples.[3][4]
1. Enrichment Culture:
-
Collect soil samples from a site with a history of this compound application.
-
In a 250 mL Erlenmeyer flask, add 10 g of soil to 100 mL of a mineral salts medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon source.
-
Incubate the flask on a rotary shaker (e.g., 150 rpm) at room temperature (e.g., 28-30°C) for 7-10 days.
-
After incubation, transfer an aliquot (e.g., 5 mL) of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-4 times to enrich for this compound-degrading microorganisms.
2. Isolation of Pure Cultures:
-
After the final enrichment step, serially dilute the culture.
-
Spread plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.
-
Incubate the plates at room temperature until colonies appear.
-
Select distinct colonies and streak them onto fresh MSM-propoxur agar plates to obtain pure cultures.
3. Identification of Bacterial Isolates:
-
Characterize the purified bacterial isolates based on their morphological (e.g., colony shape, color, Gram staining) and biochemical characteristics.
-
For molecular identification, extract genomic DNA from the isolates and perform 16S rRNA gene sequencing. Compare the sequences with known bacterial sequences in databases like GenBank to determine the identity of the isolates.
4. Degradation Assay:
-
Inoculate a liquid MSM containing a known concentration of this compound with the isolated bacterial strain.
-
Incubate the culture under optimal growth conditions.
-
At regular time intervals, withdraw samples from the culture.
-
Extract the remaining this compound and its metabolites from the samples using an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound and the formation of metabolites over time.[4]
Degradation of this compound in Water
In aquatic environments, this compound degradation is primarily driven by chemical hydrolysis and photodegradation.
Chemical Hydrolysis
The hydrolysis of this compound is highly dependent on the pH and temperature of the water. The ester linkage of the carbamate is susceptible to cleavage, especially under alkaline conditions.
Key Degradation Products:
-
2-Isopropoxyphenol
-
Methylcarbamic acid (which is unstable and further decomposes)
Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis increases significantly with an increase in pH. This compound is relatively stable in acidic and neutral water but degrades rapidly in alkaline conditions.[5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
Table 2: Half-life of this compound in Water at Different pH and Temperature
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 7 | 30 | 30 days | [2] |
| 7 | 50 | 23 hours | [2] |
| 8 | 20 | 16 days | [2] |
| 5 | - | 407 hours (darkness) | [6] |
| 8.5 | - | 3 hours (darkness) | [6] |
| 10.8 | 20 | 40 minutes | [5] |
| 11.8 | 20 | 11.5 minutes | [5] |
| 12.8 | 20 | 1 minute | [5] |
Experimental Protocol: Hydrolysis of this compound in Aqueous Solutions
This protocol describes a typical laboratory experiment to determine the hydrolysis rate of this compound.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
2. Experimental Setup:
-
In separate sterile glass containers, add a known concentration of this compound (e.g., 10 mg/L) to each buffer solution.
-
Incubate the containers in a temperature-controlled environment (e.g., a water bath or incubator) at a constant temperature (e.g., 25°C).
-
Protect the solutions from light to prevent photodegradation by wrapping the containers in aluminum foil.
3. Sampling and Analysis:
-
At predetermined time intervals, collect aliquots from each container.
-
Immediately quench the hydrolysis reaction, if necessary, by adjusting the pH or by adding a suitable quenching agent.
-
Extract the remaining this compound and any degradation products from the aqueous sample using a suitable organic solvent (e.g., dichloromethane).
-
Analyze the extracts by HPLC with a UV or mass spectrometry (MS) detector to determine the concentration of this compound over time.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) of this compound at each pH by fitting the data to an appropriate kinetic model (typically first-order kinetics).
Photodegradation
This compound can be degraded by direct and indirect photolysis in the presence of sunlight.
Key Degradation Products:
-
2-Isopropoxyphenol
-
Other unidentified polar compounds
Factors Influencing Photodegradation:
-
Light Intensity and Wavelength: The rate of photodegradation is dependent on the intensity and wavelength of the light source.
-
Photosensitizers: The presence of natural photosensitizers in water, such as humic acids, can accelerate the photodegradation of this compound.[7]
Table 3: Photodegradation Half-life of this compound in Water
| Conditions | Half-life (t½) | Reference |
| Neutral aqueous solution, continuous artificial light | ~10 days | [2] |
| Milli-Q water, sunlight exposure | 161 hours | [6] |
| Milli-Q water, darkness | 327 hours | [6] |
Experimental Protocol: Photodegradation of this compound in Water
This protocol outlines a method for studying the photodegradation of this compound in an aqueous solution.
1. Sample Preparation:
-
Prepare an aqueous solution of this compound (e.g., 5 mg/L) in purified water (e.g., Milli-Q).
-
If investigating the effect of photosensitizers, prepare additional solutions containing known concentrations of a photosensitizer (e.g., humic acid).
2. Photoreactor Setup:
-
Place the this compound solution in a quartz or borosilicate glass vessel that is transparent to the desired light wavelengths.
-
Use a suitable light source that mimics natural sunlight, such as a xenon lamp or a combination of UV and visible lamps. The light intensity should be measured and controlled.[4]
-
Maintain a constant temperature during the experiment using a cooling system.
-
Include a dark control by wrapping an identical vessel in aluminum foil to measure any degradation that is not light-induced.
3. Irradiation and Sampling:
-
Expose the solution to the light source for a defined period.
-
Collect samples at regular time intervals from both the irradiated and dark control vessels.
4. Analysis:
-
Analyze the collected samples for the concentration of this compound and its photoproducts using HPLC-UV or HPLC-MS.
5. Data Analysis:
-
Calculate the rate of photodegradation and the half-life of this compound under the specific experimental conditions.
Degradation Pathways Visualization
The following diagrams illustrate the primary degradation pathways of this compound in soil and water.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and its degradation products in environmental samples.
Sample Preparation:
-
Water Samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) can be used to extract and concentrate this compound and its metabolites from water samples.[8]
-
Soil Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, methanol) is typically employed to extract the analytes from soil matrices.[3]
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.[6]
-
Mobile Phase: A gradient of acetonitrile and water is often used as the mobile phase.
-
Detection:
-
UV Detection: this compound and 2-isopropoxyphenol can be detected by UV absorbance, typically around 270-280 nm.
-
Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS) provides higher sensitivity and selectivity, allowing for the confirmation and quantification of trace levels of this compound and its degradation products.
-
Conclusion
The environmental degradation of this compound is a complex process influenced by multiple factors. In soil, microbial degradation is the predominant pathway, leading to the formation of 2-isopropoxyphenol and other smaller molecules. In water, chemical hydrolysis under alkaline conditions and photodegradation are the main routes of transformation. This technical guide provides a comprehensive overview of these degradation pathways, along with detailed experimental protocols and quantitative data to aid researchers in their studies of the environmental fate of this compound. A thorough understanding of these processes is essential for developing strategies to minimize the environmental risks associated with the use of this insecticide.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. ijfans.org [ijfans.org]
- 4. journal.ipb.ac.id [journal.ipb.ac.id]
- 5. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 6. Stability studies of this compound herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
Technical Guide: Toxicokinetics and Bioavailability of Propoxur in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide widely used for the control of various pests.[1] A comprehensive understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for assessing its potential toxicity and for regulatory risk assessment. This technical guide provides an in-depth review of the toxicokinetic profile of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing core metabolic and experimental processes. The data indicate that this compound is rapidly absorbed orally, extensively metabolized, and quickly excreted, primarily through urine. Dermal absorption is comparatively lower and exhibits significant species-specific differences.
Absorption
The absorption of this compound is highly dependent on the route of exposure, with oral administration leading to rapid and extensive uptake, while dermal and inhalation routes show different absorption characteristics.
Oral Absorption
Studies in multiple animal models demonstrate that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][3][4] In ICR mice, absorption is remarkably fast, with 25% of a 1 mg/kg dose absorbed within one minute and 74% within one hour.[3] This rapid uptake is further supported by excretion data in rats, where the majority of an orally administered dose is eliminated within 16-24 hours, indicating swift passage from the gut into systemic circulation.[2][5]
Dermal Absorption
Dermal absorption of this compound is significantly lower and slower than oral absorption.[5] Comparative studies reveal considerable variability between species. In vivo experiments applying a standardized dose of 150 µg/cm² for four hours showed that rats absorbed a significantly higher amount than humans.[6] In rats, the potential absorbed dose was 88 µg/cm², with 21% of the applied dose excreted in urine within 24 hours.[6] In contrast, the potential absorbed dose in human volunteers was 23 µg/cm², with only about 6% of the applied dose excreted in urine over the same period.[6] In vitro studies using skin discs found that porcine skin was twice as permeable as human and rabbit skin.[7]
Inhalation
While specific quantitative absorption data for inhalation is limited, studies on rats exposed to this compound aerosols indicate systemic effects, such as cholinesterase inhibition, confirming that absorption via the lungs occurs.[8] The 1-hour inhalation LC50 in rats is reported as greater than 1.44 mg/L, classifying it as slightly toxic via this route.[5]
Experimental Protocol: In Vivo Dermal Absorption in Rats
The following protocol is a summary of the methodology used to assess dermal absorption of this compound in rats.[6]
-
Animal Model: Wistar rats.
-
Test Substance: [¹⁴C]-labeled this compound (150 µg/cm²) dissolved in a vehicle of 60% aqueous ethanol.
-
Dose Administration: The test substance is applied to a defined area on the dorsal skin of the rats.
-
Exposure: The application site is left uncovered for a 4-hour exposure period.
-
Post-Exposure: After 4 hours, the application site is washed to remove any unabsorbed this compound. The washing is collected for analysis.
-
Sample Collection: Urine and feces are collected for up to 24 hours post-application. At the end of the study, blood and skin from the application site are collected.
-
Analysis: The amount of radioactivity in the collected urine, feces, skin, and skin washing is quantified using liquid scintillation counting to determine the absorbed dose.
Visualization: Dermal Absorption Experimental Workflow
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. scribd.com [scribd.com]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Comparative in vitro-in vivo percutaneous absorption of the pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-specific cutaneous biotransformation of the pesticide this compound during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of this compound to rats by subacute inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Neurotoxic Effects of Sublethal Propoxur Exposure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key mechanisms and experimental findings related to the neurotoxic effects of sublethal in vitro exposure to propoxur, a carbamate insecticide. The focus is on cellular and molecular pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of this compound Neurotoxicity
This compound primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neuronal damage.[2] Beyond its primary anticholinergic action, sublethal this compound exposure is also known to induce neurotoxicity through secondary mechanisms, including the induction of oxidative stress and the activation of apoptotic pathways.[3][4]
Quantitative Analysis of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various in vitro models. Key quantitative metrics are essential for assessing the potency and impact of the compound on neuronal cell viability.
Table 1: In Vitro Cytotoxicity of this compound in Neuronal and Non-Neuronal Cell Lines
| Cell Line | Assay | Endpoint | Exposure Time | IC50 / LC50 Value (µg/mL) | Reference |
| Flounder Gill (FG) Cells | MTT | Cell Viability | 24h | 89.96 ± 1.04 | [5] |
| Flounder Gill (FG) Cells | Neutral Red Uptake (NRU) | Cell Viability | 24h | 103.4 ± 1.14 | [5] |
| Flounder Gill (FG) Cells | LDH Release | Cytotoxicity | 24h | 86.59 ± 1.13 | [5] |
| Zebrafish Embryos | --- | Mortality | 24h | 166.4 ± 1.06 | [5] |
| Zebrafish Embryos | --- | Mortality | 48h | 146.3 ± 1.07 | [5] |
| Zebrafish Embryos | --- | Mortality | 96h | 134.8 ± 1.06 | [5] |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test organisms.
Key Experimental Protocols
Reproducible and standardized protocols are fundamental to the study of neurotoxicity. Below are detailed methodologies for core assays used to evaluate the effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][9]
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.
-
Compound Exposure: Treat the cells with varying sublethal concentrations of this compound. Include untreated (vehicle) controls. Incubate for a predetermined period (e.g., 24, 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[7][10] A reference wavelength of 620-630 nm can be used to reduce background noise.[9][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from all readings.[10]
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
Protocol:
-
Enzyme Preparation: Prepare a crude AChE enzyme solution from rat brain homogenate or use a commercially available recombinant human AChE.[11][12]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.2-7.4), the enzyme preparation, and various concentrations of this compound (or a positive control like rivastigmine).[12][13]
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add DTNB solution followed by the substrate, acetylthiocholine iodide (ATCI), to each well to initiate the reaction.[11][14]
-
Kinetic Measurement: Immediately measure the change in absorbance at 405-412 nm over time (e.g., for 10-20 minutes) using a microplate reader in kinetic mode.[11][14]
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor). Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]
Signaling Pathways in this compound Neurotoxicity
Sublethal this compound exposure triggers specific signaling cascades that lead to oxidative stress and programmed cell death (apoptosis).
This compound exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities, resulting in oxidative stress.[3] This stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to neurotoxicity.
This compound-induced cellular stress can activate the intrinsic (or mitochondrial) pathway of apoptosis. A key event in this pathway is the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant for initiating apoptosis.[15][16][17] This shift leads to the release of cytochrome c from the mitochondria, which then activates a cascade of executioner caspases (e.g., caspase-3), ultimately leading to cell death.[18][19][20]
Standard Experimental Workflow
A typical in vitro investigation into this compound's neurotoxic effects follows a logical progression from general cytotoxicity screening to the elucidation of specific molecular mechanisms.
References
- 1. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 3. This compound-induced oxidative stress: Significance and symbolism [wisdomlib.org]
- 4. Reversal of this compound-induced impairment of memory and oxidative stress by 4'-chlorodiazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cytotoxicity, genotoxicity and embryotoxicity of insecticide this compound using flounder gill (FG) cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 20. mdpi.com [mdpi.com]
Genotoxicity and Mutagenicity of Propoxur and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propoxur, a carbamate insecticide, has been the subject of numerous studies to determine its potential to cause genetic damage. While generally considered non-mutagenic in bacterial systems, evidence suggests that this compound can induce genotoxic effects in mammalian cells, particularly at higher concentrations. Its N-nitroso metabolite, NO-propoxur, demonstrates significantly greater genotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound and its key metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Genotoxicity and Mutagenicity Profile of this compound
This compound's genotoxic profile is complex, with varying results depending on the test system and dosage. While it is generally negative in the Ames bacterial reverse mutation assay, indicating a lack of point mutations in bacteria, studies on mammalian cells have raised concerns.[1][2]
In vitro studies have shown that this compound can induce sister chromatid exchanges (SCEs) and micronuclei in human lymphocytes.[2][3] The micronucleus test detects chromosome breakage or loss, and a positive result suggests clastogenic or aneugenic activity.
In vivo studies have yielded mixed results. Some studies using the dominant lethal test and micronucleus test in mice have reported negative findings.[1] However, other research has demonstrated that this compound can induce micronuclei in the bone marrow of mice at higher doses.[4] Furthermore, a study on flounder gill cells using the comet assay, which detects DNA strand breaks, revealed weak genotoxic effects at the highest tested concentrations.[5]
Some evidence suggests that this compound may exert its effects through epigenetic mechanisms, such as the inhibition of gap-junctional intercellular communication (GJIC).[6][7] This process is crucial for maintaining tissue homeostasis, and its disruption can be a factor in carcinogenesis.
Genotoxicity and Mutagenicity of this compound Metabolites
The metabolic fate of this compound gives rise to several compounds, with the N-nitroso derivative, NO-propoxur (also referred to as NP), being of primary toxicological significance.
N-Nitroso this compound (NO-propoxur)
NO-propoxur is substantially more cytotoxic and genotoxic than its parent compound.[6][7] It has been shown to be a potent inducer of:
-
Sister Chromatid Exchanges (SCEs): A sensitive indicator of genotoxic events.
-
Chromosome Aberrations: Structural changes in chromosomes.
-
hprt Gene Mutations: Point mutations in a specific gene locus.[6][7]
The proposed mechanism for the genotoxicity of NO-propoxur involves the formation of O6-methylguanine DNA adducts. These adducts can be misrepaired by the Mismatch Repair (MMR) system, leading to the creation of DNA strand breaks and subsequent G2/M cell cycle arrest. If the damage is extensive, this can trigger apoptosis through a complex signaling network involving ATM, H2AX, CHK1, and p53.[8][9][10] Studies in human gastric cells have shown that NO-propoxur can induce significant DNA damage even at low, non-cytotoxic concentrations.[11]
Other Metabolites
The primary metabolites of this compound, aside from its N-nitroso derivative, are generally considered to be less toxic and non-genotoxic.[2][12] These include:
-
2-isopropoxyphenol
-
2-hydroxyphenyl-N-methylcarbamate
While one study hinted at a possible mutagenic effect of 2-isopropoxyphenylhydroxy methylcarbamate in the Ames test, the overall consensus is that these metabolites do not pose a significant mutagenic risk.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various genotoxicity and mutagenicity studies on this compound and its N-nitroso metabolite.
| Compound | Test System | Endpoint | Concentration/Dose | Result | Reference |
| This compound | Salmonella typhimurium (Ames Test) | Gene Mutation | 0.1-1000 µ g/plate | Negative | [1] |
| This compound | Human Lymphocytes in vitro | Sister Chromatid Exchange | Not Specified | Positive | [3] |
| This compound | Human Lymphocytes in vitro | Micronuclei | Not Specified | Positive | [3] |
| This compound | Swiss Mice Bone Marrow in vivo | Micronuclei | 25 mg/kg (i.p.) | Positive | [4] |
| This compound | Swiss Mice Bone Marrow in vivo | Micronuclei | 12.5 & 6.25 mg/kg (i.p.) | Negative | [4] |
| This compound | Flounder Gill Cells in vitro | DNA Damage (Comet Assay) | 75 µg/ml | Weakly Positive | [5] |
| NO-propoxur | V79 Hamster Lung Fibroblasts in vitro | Sister Chromatid Exchange | ≥ 0.01 µg/ml | Positive | [6][7] |
| NO-propoxur | V79 Hamster Lung Fibroblasts in vitro | Chromosome Aberrations | ≥ 2.5 µg/ml | Positive | [6][7] |
| NO-propoxur | V79 Hamster Lung Fibroblasts in vitro | hprt Gene Mutation | ≥ 0.5 µg/ml | Positive | [6][7] |
| NO-propoxur | Human Gastric Cells (SC-M1) in vitro | DNA Damage (Comet Assay) | Low, non-cytotoxic doses | Positive | [11] |
Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound and NO-propoxur.
| Compound | Cell Line | Endpoint | Value | Reference |
| This compound | Flounder Gill Cells | 24h-IC50 (MTT assay) | 89.96 ± 1.04 µg/ml | [5] |
| This compound | Flounder Gill Cells | 24h-IC50 (NRU assay) | 103.4 ± 1.14 µg/ml | [5] |
| This compound | Flounder Gill Cells | 24h-IC50 (LDH assay) | 86.59 ± 1.13 µg/ml | [5] |
| NO-propoxur | V79 Hamster Lung Fibroblasts | LC50 | 20 times smaller than this compound | [6][7] |
| NO-propoxur | Primary Rat Tracheal Epithelial Cells | LC50 | 6 times smaller than this compound | [6][7] |
Table 2: Cytotoxicity Data for this compound and NO-propoxur.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16][17]
Methodology:
-
Strain Selection: Several strains of S. typhimurium with different mutations in the histidine operon are used to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Ames Test Experimental Workflow.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[5][15][18]
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., human lymphocytes, CHO, V79) are cultured.
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically binucleated cells). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Micronucleus Test Workflow.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay assesses the genotoxic potential of a substance in a whole animal system by detecting damage to the chromosomes or mitotic apparatus of erythroblasts.[19][20][21]
Methodology:
-
Animal Dosing: Rodents (usually mice or rats) are administered the test substance, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at specific time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Analysis: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
In Vivo Micronucleus Test Workflow.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][4][11]
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline solution to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, during which the broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Alkaline Comet Assay Workflow.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a cytogenetic test that detects the exchange of genetic material between two sister chromatids.[3][6][7]
Methodology:
-
Cell Culture and BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog.
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Differential Staining: The slides are stained using a procedure (e.g., fluorescence plus Giemsa) that results in differential staining of the sister chromatids, allowing for the visualization of SCEs.
-
Scoring: The number of SCEs per metaphase is counted. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to controls indicates a positive result.
Sister Chromatid Exchange Assay Workflow.
Signaling Pathways
Cellular Response to O6-Methylguanine DNA Adducts
The genotoxicity of NO-propoxur is primarily attributed to the formation of O6-methylguanine (O6MeG) DNA adducts. The cellular response to this type of DNA damage is complex and involves the mismatch repair (MMR) system.[8][9][10]
Cellular Response to O6-Methylguanine Adducts.
Inhibition of Gap Junctional Intercellular Communication (GJIC)
This compound has been shown to inhibit GJIC, an epigenetic mechanism that may contribute to its carcinogenic potential. GJIC is essential for coordinated cellular activities and is mediated by connexin proteins that form channels between adjacent cells.[6][7][22][23]
Inhibition of Gap Junctional Intercellular Communication by this compound.
Conclusion
The evidence presented in this technical guide indicates that while this compound itself exhibits weak or equivocal genotoxic activity, its N-nitroso metabolite, NO-propoxur, is a potent genotoxic and mutagenic agent. The primary mechanism of NO-propoxur's genotoxicity is the formation of O6-methylguanine DNA adducts, which, when processed by the mismatch repair system, can lead to DNA damage and apoptosis. This compound may also contribute to carcinogenic processes through epigenetic mechanisms such as the inhibition of gap junctional intercellular communication. A thorough understanding of the genotoxic potential of this compound and its metabolites is crucial for accurate risk assessment and regulatory decision-making. Further research into the signaling pathways affected by this compound and its metabolites will provide a more complete picture of their toxicological profiles.
References
- 1. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. idus.us.es [idus.us.es]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 14. This compound | 114-26-1 [chemicalbook.com]
- 15. Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD [oecd.org]
- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 20. nucro-technics.com [nucro-technics.com]
- 21. inotiv.com [inotiv.com]
- 22. Gap Junction Intercellular Communication: A Review of a Potential Platform to Modulate Craniofacial Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gap Junctional Signaling in Pattern Regulation: Physiological Network Connectivity Instructs Growth and Form - PMC [pmc.ncbi.nlm.nih.gov]
History and development of propoxur as a carbamate insecticide
A Technical Guide on the History, Development, and Scientific Foundation of Propoxur
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a carbamate insecticide, was first introduced in 1959 by Bayer.[1] It emerged as a significant tool in pest control, utilized in public health, and agricultural settings. This technical guide provides an in-depth exploration of the history, chemical development, mechanism of action, metabolic pathways, and toxicological profile of this compound. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.
History and Development
Developed in Germany, this compound, chemically known as 2-isopropoxyphenyl methylcarbamate, became a widely used broad-spectrum insecticide.[2][3] Its introduction offered an alternative to the organochlorine and organophosphate insecticides prevalent at the time. Marketed under trade names such as Baygon® and Unden®, its applications have ranged from controlling household pests like cockroaches and mosquitoes to managing agricultural and forestry insects.[1][4] Over the decades, its use has been subject to regulatory scrutiny and evolving pest management strategies.
Chemical Synthesis
The primary industrial synthesis of this compound involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[5] This reaction is typically carried out in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-isopropoxyphenol and methyl isocyanate.
Materials:
-
2-isopropoxyphenol
-
Methyl isocyanate (MIC)
-
N,N-dimethylbenzylamine (catalyst)
-
Glass reactor with mechanical stirring, condenser, and dropping funnel
-
Heating mantle
-
In a glass reactor, add o-isopropoxy phenol and the catalyst in a molar ratio of 1:0.001-0.05.
-
Stir the mixture and cool it.
-
Slowly add methyl isocyanate (MIC) dropwise. The molar ratio of phenol to MIC should be between 1:1 and 1:1.2.
-
After the addition of MIC is complete, heat the reaction mixture to a temperature between 60 and 110°C.
-
Maintain the reaction at this temperature for 0.5 to 3 hours.
-
Upon completion of the reaction, the product, this compound, is obtained.
Reaction Scheme:
References
- 1. This compound (Ref: OMS 33) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. Determination of susceptibility levels of three different cockroach species including hospitals German cockroach, Blattella germanica L. (Blattodea: Blattellidae), to common insecticides, cypermethrin, this compound and fenitrothion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mrcindia.org [mrcindia.org]
- 6. CN102060736A - Method for synthesizing this compound - Google Patents [patents.google.com]
Methodological & Application
Application Note: Determination of Propoxur in Environmental Water Samples by HPLC-PDA
Introduction
Propoxur is a carbamate insecticide widely used in agriculture and public health for controlling pests. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is crucial for ensuring public safety and environmental quality. This application note details a robust and sensitive method for the determination of this compound in environmental water samples using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). The method involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and quantification.
Materials and Reagents
-
This compound analytical standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
-
Glassware and general laboratory equipment
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove interfering substances from the water sample and to concentrate the analyte, thereby increasing the sensitivity of the method.[1][2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume (e.g., 500 mL) of the filtered environmental water sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of acetonitrile or methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-PDA Analysis
The prepared sample is then injected into the HPLC system for separation and quantification of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Luna Omega C18) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common isocratic mobile phase is acetonitrile:water (70:30, v/v).[1][3]
-
Flow Rate: A flow rate of 1.2 mL/min is a suitable starting point.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
PDA Detection: The UV spectrum of this compound shows significant absorbance around 270-280 nm.[4][5][6] The PDA detector should be set to monitor this wavelength range, with quantification performed at the wavelength of maximum absorbance.
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be established over the expected concentration range of the samples.
Data Presentation
The quantitative performance of the HPLC-PDA method for this compound detection is summarized in the table below. This data is compiled from various studies and represents typical values that can be achieved with this methodology.
| Parameter | Value | Reference |
| Retention Time | ~2.2 min | [6] |
| Linearity (Range) | 5 - 800 ng/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Limit of Detection (LOD) | 1.43 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 4.77 ng/mL | Calculated as 3.33 x LOD |
| Accuracy (Recovery) | 91.3 - 102.5% | [1][3] |
| Precision (%RSD) | < 5.0% | [1][3] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound in water samples.
Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
- 1. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
Application Note: Magnetic Solid Phase Extraction (MSPE) Protocol for Propoxur Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur is a carbamate insecticide widely used in agriculture and public health to control pests. Its potential toxicity necessitates sensitive and efficient methods for its detection and quantification in various matrices, particularly in environmental water samples. Magnetic Solid Phase Extraction (MSPE) has emerged as a simple, rapid, and effective sample preparation technique that utilizes magnetic nanoparticles (MNPs) to selectively isolate and preconcentrate analytes from complex sample matrices.[1] This application note provides a detailed protocol for the analysis of this compound using MSPE with decanoic acid modified magnetic nanoparticles, followed by High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).
Principle of MSPE for this compound Analysis
The MSPE procedure is based on the adsorption of the target analyte, this compound, onto the surface of functionalized magnetic nanoparticles. In this protocol, iron oxide (Fe3O4) nanoparticles are synthesized and subsequently surface-modified with decanoic acid. The long alkyl chain of decanoic acid provides a hydrophobic surface that facilitates the extraction of the moderately nonpolar this compound molecules from aqueous samples. After the adsorption step, the magnetic nanoparticles with the adsorbed this compound are easily and rapidly separated from the sample solution using an external magnetic field. The analyte is then eluted from the nanoparticles using a small volume of an appropriate organic solvent. This process not only cleans up the sample but also enriches the analyte, thereby enhancing the sensitivity of the subsequent analytical determination by HPLC-PDA.
Experimental Protocols
Synthesis of Decanoic Acid Modified Magnetic Nanoparticles (DA-MNPs)
This protocol describes the synthesis of Fe3O4 nanoparticles by co-precipitation followed by surface modification with decanoic acid.
Materials:
-
Ferric chloride hexahydrate (FeCl3·6H2O)
-
Ferrous sulfate heptahydrate (FeSO4·7H2O)
-
Ammonia solution (25%)
-
Decanoic acid
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Synthesis of Fe3O4 Nanoparticles (Co-precipitation Method):
-
Dissolve FeCl3·6H2O (0.350 g) and FeSO4·7H2O (0.125 g) in 50 mL of deionized water in a beaker with vigorous stirring under a nitrogen atmosphere.
-
Slowly add 10 mL of 25% ammonia solution dropwise to the solution while maintaining vigorous stirring. The color of the solution will turn from yellow to black, indicating the formation of Fe3O4 nanoparticles.
-
Continue stirring for 15 minutes.
-
Separate the synthesized Fe3O4 nanoparticles from the solution using a strong external magnet.
-
Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral (pH ≈ 7).
-
Finally, wash the nanoparticles with ethanol.
-
-
Surface Modification with Decanoic Acid:
-
Disperse the freshly synthesized Fe3O4 nanoparticles in a solution of decanoic acid in ethanol.
-
Heat the mixture at a specific temperature (e.g., 60°C) with continuous stirring for a defined period (e.g., 2 hours) to facilitate the coating of decanoic acid onto the nanoparticle surface.
-
After the reaction, separate the decanoic acid modified magnetic nanoparticles (DA-MNPs) using an external magnet.
-
Wash the DA-MNPs with ethanol to remove any unreacted decanoic acid.
-
Dry the resulting DA-MNPs in an oven at a suitable temperature (e.g., 70°C) for several hours.
-
Magnetic Solid Phase Extraction (MSPE) of this compound
This protocol outlines the procedure for extracting this compound from water samples using the synthesized DA-MNPs.
Materials:
-
Synthesized DA-MNPs
-
Water sample containing this compound
-
Methanol (for conditioning)
-
Elution solvent (e.g., acetonitrile)
-
Vortex mixer
-
Strong external magnet
Step-by-Step Protocol:
-
Conditioning of DA-MNPs:
-
Weigh a specific amount of DA-MNPs (e.g., 50 mg) and place them in a suitable container (e.g., a falcon tube).
-
Add a small volume of methanol and vortex for a few seconds to activate the adsorbent surface.
-
Separate the DA-MNPs using an external magnet and discard the methanol.
-
-
Adsorption of this compound:
-
Add a known volume of the water sample (e.g., 50 mL) to the conditioned DA-MNPs.
-
Adjust the pH of the sample if necessary to optimize the extraction efficiency. For this compound, a neutral pH is generally effective.
-
Vortex the mixture for a specific duration (e.g., 60 seconds) to ensure thorough mixing and facilitate the adsorption of this compound onto the DA-MNPs.
-
Allow the mixture to stand for a defined period (e.g., 60 minutes) to reach adsorption equilibrium.
-
-
Magnetic Separation:
-
Place a strong magnet against the side of the container to collect the DA-MNPs with the adsorbed this compound.
-
Carefully decant and discard the supernatant (the cleared water sample).
-
-
Elution of this compound:
-
Remove the external magnet.
-
Add a small, precise volume of the elution solvent (e.g., 1 mL of acetonitrile) to the DA-MNPs.
-
Vortex the mixture vigorously for a specific time (e.g., 60 seconds) to desorb the this compound from the nanoparticles into the solvent.
-
Separate the DA-MNPs using the external magnet.
-
Carefully collect the eluate containing the concentrated this compound for HPLC analysis.
-
HPLC-PDA Analysis of this compound
This protocol provides the conditions for the quantitative analysis of this compound in the eluate obtained from the MSPE procedure.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector (PDA).
-
Column: A C18 analytical column (e.g., Luna Omega C18) is suitable for the separation of this compound.[1]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30, v/v) is commonly used.[1]
-
Flow Rate: A typical flow rate is 1.2 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
Injection Volume: Inject a specific volume of the eluate (e.g., 10 µL).
-
Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (typically around 280 nm).
Data Presentation
The performance of the MSPE method using decanoic acid modified magnetic nanoparticles for this compound analysis is summarized in the table below.
| Parameter | Value | Reference |
| Magnetic Adsorbent | Decanoic Acid Modified Fe3O4 | [1] |
| Analytical Method | HPLC-PDA | [1] |
| Linear Range | 5 - 800 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.9982 | [1] |
| Limit of Detection (LOD) | 1.43 ng/mL | [1] |
| Recovery in Spiked Water Samples | 91.3 - 102.5% | [1] |
| Relative Standard Deviation (RSD) | < 5.0% | [1] |
Visualization
Caption: Workflow of MSPE for this compound Analysis.
References
Application Notes and Protocols for In Vitro Measurement of Propoxur-Induced Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur, a carbamate insecticide, functions by inhibiting cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects in target organisms. The in vitro assessment of this compound-induced cholinesterase inhibition is crucial for toxicological studies, environmental monitoring, and the development of potential antidotes. These application notes provide detailed protocols and data for measuring the inhibitory activity of this compound on cholinesterases using the widely accepted Ellman's assay.
Mechanism of Action: Reversible Cholinesterase Inhibition
This compound acts as a reversible inhibitor of cholinesterases. The carbamate moiety of this compound binds to the serine hydroxyl group within the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during acetylcholine hydrolysis, thus temporarily inactivating the enzyme. However, unlike organophosphate inhibitors, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. This reversibility is a key characteristic of carbamate insecticide toxicity.
Caption: Mechanism of reversible cholinesterase inhibition by this compound.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound shows a higher affinity for acetylcholinesterase from erythrocytes compared to butyrylcholinesterase from plasma.[1]
| Enzyme Source | Cholinesterase Type | Inhibitor | IC50 (M) | Reference |
| Human Erythrocyte | Acetylcholinesterase (AChE) | This compound | 4.6 x 10⁻⁷ | [1] |
| Human Plasma | Butyrylcholinesterase (BChE) | This compound | 2.3 x 10⁻⁵ | [1] |
Experimental Protocols
The most common in vitro method for measuring cholinesterase activity and its inhibition is the colorimetric assay developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
References
Gas chromatography-mass spectrometry (GC-MS) for propoxur quantification
An Application Note for the Quantification of Propoxur using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a carbamate insecticide widely used for the control of pests in agriculture and public health.[1] Due to its potential toxicity and regulations governing its maximum residue limits (MRLs) in food and environmental samples, sensitive and reliable analytical methods are required for its quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of this compound residues. This application note provides a detailed protocol for the extraction and quantification of this compound in various matrices using a GC-MS system. The methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Principle of the Method
The method involves an initial sample preparation step to extract this compound from the matrix, followed by cleanup to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective extraction technique.[4][5][6] Following extraction, the sample is injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected and used for identification and quantification.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Toluene, Isooctane (all HPLC or pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB).
-
Standards: this compound certified reference material (CRM).
-
Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, 2 mL autosampler vials with caps, syringe filters (0.22 µm PTFE).
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the final reconstitution solvent to achieve concentrations ranging from approximately 5 to 500 ng/mL.
Sample Preparation (QuEChERS Method)
The following protocol is a general guideline and may need optimization depending on the specific sample matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples like water, 500 mL may be concentrated using solid-phase extraction (SPE) prior to analysis.[3]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If required, add an internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥5,000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg GCB for pigmented samples).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at ≥5,000 rpm for 5 minutes.
-
Solvent Exchange: Transfer an aliquot of the cleaned supernatant to a clean tube, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of a suitable solvent for GC injection, such as isooctane or toluene.[7]
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Figure 1. Experimental workflow for this compound sample preparation using the QuEChERS method.
Instrumentation: GC-MS Parameters
The following table outlines typical instrumental parameters for the analysis of this compound. These may require optimization for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| Injection Port | Splitless mode |
| Injection Volume | 1-2 µL |
| Injector Temp. | 250°C[3] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.3 mL/min[3][8] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., HP-5ms, Rxi-5SilMS[3] |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 280°C, hold 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier Ion | m/z 110[1][2] |
| Qualifier Ions | m/z 152, m/z 111[1][2] |
Data Analysis and Quantitative Results
Quantification
Quantification is performed by generating a calibration curve from the analysis of the working standards. The peak area of the quantifier ion (m/z 110) is plotted against the concentration of each standard. A linear regression analysis is performed to determine the concentration of this compound in unknown samples based on their peak areas.
Method Validation
The analytical method should be validated to ensure its performance characteristics are suitable for the intended application.[6][9][10] Key validation parameters are summarized below.
| Parameter | Typical Performance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99[11] | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.005 mg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10; lowest validated concentration | 0.01 mg/kg[7] |
| Accuracy (Recovery) | 70 - 120%[7] | 95.5%[4] |
| Precision (RSD) | ≤ 20%[7] | < 10% |
This compound Fragmentation in EI-MS
Under electron ionization, the this compound molecule (molecular weight: 209.24 g/mol ) undergoes characteristic fragmentation. The primary fragment observed is the ion at m/z 110, corresponding to the isopropoxyphenol fragment, which is typically the most abundant and used for quantification.
Figure 2. Proposed electron ionization fragmentation pathway for this compound in mass spectrometry.
Conclusion
This application note details a robust and reliable method for the quantification of this compound using GC-MS. The combination of a QuEChERS-based sample preparation protocol and optimized GC-MS parameters provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine monitoring in food safety, environmental analysis, and toxicology studies.
References
- 1. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of Propoxur Analytical Standards and Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction Propoxur is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system.[1][2] Accurate quantification of this compound in environmental, agricultural, and biological samples is critical for safety assessment and regulatory compliance. The preparation of precise and stable analytical standards and stock solutions is the foundational step for reliable quantification using techniques like High-Performance Liquid Chromatography (HPLC).[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound standards.
2.0 Safety Precautions this compound is a hazardous substance and must be handled with extreme care. It is toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Engineering Controls: Always handle this compound powder and concentrated solutions inside a certified chemical fume hood or a well-ventilated area.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with side shields.[6][9]
-
Handling: Avoid all personal contact, including inhalation of dust or aerosols.[6] Use non-sparking tools and prevent the generation of dust.[7] Do not eat, drink, or smoke in the handling area.[8][9]
-
First Aid: In case of skin contact, wash immediately with soap and water.[9] If inhaled, move to fresh air.[10][11] If swallowed, seek immediate medical attention.[6][11]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[7][12]
3.0 Physicochemical Data and Solubility A thorough understanding of this compound's properties is essential for its accurate handling and preparation.
| Property | Value | Reference |
| Chemical Name | 2-isopropoxyphenyl methylcarbamate | [13] |
| CAS Number | 114-26-1 | [13] |
| Molecular Formula | C₁₁H₁₅NO₃ | [14] |
| Molecular Weight | 209.24 g/mol | [14] |
| Appearance | White to tan crystalline solid | [13][14] |
| Melting Point | 84-91.5 °C | [1][13][14] |
| Water Solubility | Approx. 0.2% (2000 mg/L) at 20°C | [6][13] |
| Organic Solvents | Soluble in methanol, acetone, acetonitrile, chloroform, toluene, and other polar organic solvents.[2][6][13][14] | |
| Stability | Stable under normal conditions; hydrolyzes in highly alkaline media.[1][14] |
4.0 Experimental Protocols
4.1 Materials and Equipment
-
This compound analytical standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Vortex mixer
4.2 Preparation of Primary Stock Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution, a common starting concentration for further dilutions.
-
Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare it.
-
Weigh this compound: Accurately weigh approximately 10 mg of the this compound analytical standard. Record the exact weight.
-
Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Dissolve: Add approximately 7-8 mL of HPLC-grade methanol to the flask.
-
Aid Dissolution: Gently swirl the flask. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[15][16]
-
Dilute to Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate Concentration: Calculate the exact concentration using the following formula: Exact Concentration (µg/mL) = (Mass of this compound (mg) / Volume of Flask (mL)) * 1000
-
Transfer and Label: Transfer the solution to a labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.
Example Stock Solution Preparation
| Parameter | Value |
| Target Concentration | 1000 µg/mL |
| Mass of this compound Weighed | 10.05 mg |
| Solvent | HPLC-grade Methanol |
| Final Volume | 10.00 mL |
| Calculated Exact Concentration | 1005 µg/mL |
4.3 Preparation of Working Standard Solutions
Working standards for calibration curves are prepared by serially diluting the primary stock solution.
-
Label Vials: Prepare a set of labeled volumetric flasks or vials for each desired concentration.
-
Perform Dilutions: Use the primary stock solution (S1) and the formula C₁V₁ = C₂V₂ (where C=concentration, V=volume) to calculate the required volumes. An example dilution series is provided in the table below.
-
Procedure: For each working standard, pipette the calculated volume of the stock solution into the appropriate volumetric flask. Dilute to the mark with the chosen solvent (e.g., methanol or a mobile phase mimic).
-
Homogenize: Cap and vortex each standard to ensure it is thoroughly mixed.
Example Serial Dilution Scheme for Working Standards (from 1005 µg/mL Stock)
| Standard ID | Target Concentration (µg/mL) | Volume of Stock to Transfer | Final Volume (mL) |
| WS1 | 10.0 | 99.5 µL of 1005 µg/mL Stock | 10 |
| WS2 | 5.0 | 5.0 mL of WS1 | 10 |
| WS3 | 1.0 | 1.0 mL of WS1 | 10 |
| WS4 | 0.5 | 5.0 mL of WS3 | 10 |
| WS5 | 0.1 | 1.0 mL of WS3 | 10 |
5.0 Storage and Stability Proper storage is crucial to maintain the integrity of the standards.
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Standard | Room Temperature | Per manufacturer's expiry | Store in original, tightly sealed container in a dry, dark place.[12][14] |
| Primary Stock Solution | -20°C | Up to 1 month | Store in amber, sealed vials to prevent solvent evaporation and photodegradation.[15] |
| Primary Stock Solution | -80°C | Up to 6 months | For longer-term storage.[15] Avoid repeated freeze-thaw cycles by preparing aliquots.[15][16] |
| Working Solutions | 2-8°C | 24-48 hours | It is highly recommended to prepare working solutions fresh on the day of analysis.[16] |
6.0 Workflow Visualization
The following diagram illustrates the logical flow for preparing this compound analytical standards.
Caption: Workflow for preparing this compound analytical standards.
References
- 1. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Page loading... [wap.guidechem.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. 残杀威 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fsszone.com [fsszone.com]
- 9. nj.gov [nj.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 12. agilent.com [agilent.com]
- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 14. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Note: Solid-Phase Extraction (SPE) for the Purification of Propoxur from Blood Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide.[1] Due to its potential toxicity, monitoring its levels in biological matrices such as blood is crucial for toxicological assessments, clinical diagnostics, and pharmacokinetic studies. The complexity of blood samples necessitates a robust sample preparation step to remove interfering substances like proteins and lipids, thereby ensuring accurate and reliable quantification of this compound. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose, offering high recovery rates and clean extracts.[2] This document provides detailed protocols and performance data for the SPE of this compound from blood samples.
Principle of Solid-Phase Extraction
Solid-Phase Extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase). The process relies on the differential affinity of the analyte and matrix components for the stationary phase. A typical SPE workflow involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent to activate the functional groups, ensuring consistent interaction with the sample.[3]
-
Loading: The pre-treated biological sample is passed through the sorbent bed. The target analyte, this compound, is retained on the sorbent through specific interactions.
-
Washing: Interfering compounds that may have been co-retained are selectively washed away using a solvent that does not elute the analyte of interest.[3]
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated this compound for subsequent analysis.[3]
Experimental Workflow for this compound Extraction
The following diagram illustrates the complete workflow from sample collection to final analysis.
Caption: A step-by-step workflow for the extraction and analysis of this compound from blood.
Protocol 1: Weak Cation-Exchange SPE
This protocol is adapted from a validated method for the simultaneous determination of this compound and its primary metabolite, isopropoxy phenol (IPP), in rat blood.[4][5]
1. Materials and Reagents
-
SPE Cartridge: Weak cation-exchange (e.g., Isolute CBA)[4]
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
2. Sample Pre-Treatment
-
To a 1.0 mL aliquot of whole blood or plasma, add 1.0 mL of methanol.[6]
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.[7]
-
Centrifuge the sample at 1800-2000 rpm for 10 minutes.[7]
-
Carefully collect the supernatant for SPE processing.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the weak cation-exchange SPE cartridge by passing 3 mL of methanol followed by 6 mL of deionized water.[7] Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow, consistent flow rate (approx. 1-2 drops per second).
-
Washing: Wash the cartridge with 12 mL of deionized water to remove polar interferences.[7] Dry the cartridge under vacuum for 15 minutes.[7]
-
Elution: Elute the retained this compound by passing 1-3 mL of acetonitrile through the cartridge.[8] Collect the eluate in a clean tube.
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase used for the analytical instrumentation.[7]
-
Vortex briefly and transfer to an autosampler vial for analysis by HPLC-UV or LC-MS.
Protocol 2: Magnetic Solid-Phase Extraction (MSPE)
MSPE is a rapid alternative that eliminates the need for vacuum manifolds by using magnetic sorbents.[2] This protocol is based on methods developed for pesticides using functionalized magnetic nanoparticles.[2][9]
1. Materials and Reagents
-
Magnetic Sorbent: e.g., Decanoic acid-grafted or COOH-functionalized magnetic nanoparticles.[2][9]
-
This compound standard
-
Methanol, 2-Propanol, or Acetonitrile (Elution Solvent)
-
Deionized Water
-
Vortex mixer
-
External Magnet
2. Sample Pre-Treatment
-
Follow the same pre-treatment steps (Protein Precipitation) as described in Protocol 1.
3. Magnetic Solid-Phase Extraction Procedure
-
Adsorption: Add a known amount (e.g., 50 mg) of the magnetic sorbent to the supernatant.[2] Vortex the mixture for a specified time (e.g., 45 seconds to 1 minute) to facilitate the binding of this compound to the nanoparticles.[2][8]
-
Magnetic Separation: Place the sample tube against a strong external magnet. The magnetic sorbent with the bound analyte will be pulled to the side of the tube. Decant and discard the supernatant.
-
Washing: Add deionized water, briefly vortex, and repeat the magnetic separation step. This removes residual interferences.
-
Elution: Add the elution solvent (e.g., 1 mL of 2-propanol or acetonitrile) to the nanoparticles.[2] Vortex for 40-60 seconds to desorb this compound.[2]
-
Final Separation: Use the external magnet to separate the nanoparticles. Carefully collect the eluate containing the purified this compound.
4. Post-Elution Processing
-
Proceed with evaporation and reconstitution as described in Protocol 1.
Logical Framework for SPE Sorbent Selection
Choosing the correct sorbent is critical for successful SPE. The decision is primarily based on the chemical properties of the analyte (this compound) and the nature of the sample matrix (blood).
Caption: Decision tree for selecting an appropriate SPE sorbent for this compound extraction.
Performance and Validation Data
The following tables summarize quantitative data from various studies on the extraction of this compound and other pesticides from biological and aqueous samples, demonstrating the effectiveness of SPE methods.
Table 1: this compound Recovery and Detection Limits
| Sorbent/Method | Matrix | Recovery (%) | LOD | LOQ | Linear Range | Reference |
|---|---|---|---|---|---|---|
| Weak Cation-Exchange | Rat Blood | > 85% | - | 0.5 µg/L | 0.5 - 100 µg/L | [4] |
| Magnetic SPE | Water | 91.3 - 102.5% | 1.43 ng/mL | - | 5 - 800 ng/mL | [2][10] |
| C18 Cartridge | Human Blood | 71.8 - 97.1%* | Reported | Reported | - | [7] |
| COOH-mMWCNTs (MSPE) | Human Plasma | 83.0 - 107.7%* | 0.1 - 0.4 mg/L* | - | - | [9] |
*Data for a panel of pesticides, not specific to this compound but indicative of method performance.
Table 2: Precision and Accuracy Data
| Method | Matrix | Analyte | Concentration | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (%) | Reference |
|---|---|---|---|---|---|---|---|
| Weak Cation-Exchange | Rat Blood | This compound | Low, Med, High QC | < 11.36% | < 11.36% | 98 - 102% | [5] |
| Magnetic SPE | Water | This compound | 100 & 200 ng/mL | 2.8 - 6.5% | - | 94.2 - 107.4% | [2] |
| COOH-mMWCNTs (MSPE) | Human Plasma | Pesticide Panel | - | 0.3 - 13.3% | 2.9 - 15.6% | 73.1 - 110.3% |[9] |
These data highlight that both conventional and magnetic SPE methods can achieve high recovery and excellent precision for the analysis of this compound in complex matrices. The choice of method may depend on available equipment, desired throughput, and specific validation requirements.
References
- 1. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of pesticide residues in human blood samples from Punjab (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Magnetic Solid-Phase Extraction of Drugs and Pesticides from Human Plasma Using COOH-mMWCNTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting propoxur stability and degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxur in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is degrading much faster than expected. What are the potential causes?
A1: Rapid degradation of this compound in aqueous solutions is most commonly attributed to alkaline hydrolysis. This compound's stability is highly pH-dependent. Check the pH of your solution; even a slight increase into the alkaline range can significantly accelerate degradation. Temperature is another critical factor, with higher temperatures increasing the rate of hydrolysis.[1][2][3] Unintended exposure to strong light, especially UV, can also contribute to photodegradation.[3][4]
Q2: I am observing an unexpected peak in my chromatogram when analyzing my aged this compound solution. What could it be?
A2: The most probable degradation product of this compound in aqueous solutions, particularly through hydrolysis, is 2-isopropoxyphenol.[1][2][3] This compound is a common impurity in technical grade this compound as well.[1] Other minor degradation products from photodegradation or oxidative processes could include N-methylformamide.[3] We recommend running a standard of 2-isopropoxyphenol to confirm the identity of the unexpected peak.
Q3: How can I minimize the degradation of my this compound stock solution?
A3: To ensure the stability of your this compound stock solution, it is crucial to control the pH, temperature, and light exposure. Prepare your stock solution in a slightly acidic buffer (pH < 7) and store it at a low temperature (e.g., 4°C) in the dark.[1][2][4] Use amber vials or wrap your containers in aluminum foil to protect them from light.
Q4: What is the expected half-life of this compound in an aqueous solution?
A4: The half-life of this compound is highly dependent on the experimental conditions. At 20°C, the half-life can range from 16 days at pH 8 to just three hours at pH 10.[1] Increasing the temperature to 30°C at a neutral pH of 7 can result in a half-life of three days.[1][2] Under acidic conditions, this compound is relatively stable.[2][4] Exposure to sunlight can also significantly reduce the half-life compared to storage in the dark.[3]
Q5: Are there any specific analytical considerations when measuring this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of this compound.[5][6] When developing your method, consider that this compound and its primary degradation product, 2-isopropoxyphenol, have different polarities and may require a gradient elution for optimal separation. For trace analysis, techniques like magnetic solid-phase extraction (MSPE) can be used for preconcentration.[7][8] Liquid chromatography-mass spectrometry (LC-MS) can provide higher sensitivity and specificity, especially for identifying unknown degradation products.[3]
Data Presentation
Table 1: Effect of pH on this compound Half-Life at 20°C
| pH | Half-Life | Reference |
| < 7 | Stable | [1] |
| 8 | 16 days | [1] |
| 9 | 38 hours | [1] |
| 10 | 3 hours | [1] |
Table 2: Effect of Temperature and Light on this compound Half-Life in Milli-Q Water
| Temperature (°C) | pH | Light Condition | Half-Life (hours) | Reference |
| 30 | 7 | Not Specified | 72 | [1][2] |
| Not Specified | 5 | Darkness | 407 | [3] |
| Not Specified | 8.5 | Darkness | 3 | [3] |
| Not Specified | Not Specified | Darkness | 327 | [3] |
| Not Specified | Not Specified | Sunlight | 161 | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
Buffer solutions (pH 5, 7, and 9)
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Spike the buffer solutions (pH 5, 7, and 9) with the this compound stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Transfer the test solutions into amber vials and incubate them at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Analyze the samples immediately by HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t₁⸝₂) can be calculated using the equation: t₁⸝₂ = 0.693 / k.
Protocol 2: Analysis of this compound and 2-Isopropoxyphenol by HPLC
Objective: To quantify the concentration of this compound and its primary degradation product, 2-isopropoxyphenol, in aqueous samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher proportion of water and increasing the acetonitrile concentration over the run.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound can be detected at approximately 270-280 nm.[5]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for both this compound and 2-isopropoxyphenol in the mobile phase or a solvent compatible with your sample matrix.
-
Sample Preparation: If necessary, filter the aqueous samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve for each compound by plotting the peak area versus concentration. Use the regression equation from the calibration curve to determine the concentration of this compound and 2-isopropoxyphenol in the unknown samples.
Visualizations
Caption: Alkaline hydrolysis pathway of this compound.
Caption: General workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Stability studies of this compound herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing matrix effects in propoxur analysis of complex biological samples
Welcome to the technical support center for the analysis of propoxur in complex biological samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of this compound analysis?
A1: The matrix effect refers to the alteration of ionization efficiency for this compound by co-eluting endogenous components present in the biological sample (e.g., salts, lipids, proteins).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[2][3][4]
Q2: Why are complex biological samples like blood and plasma challenging for this compound analysis?
A2: Biological matrices are inherently complex, containing a wide variety of components that can interfere with the analysis.[1] Blood, plasma, and tissue contain proteins, lipids, salts, and other small molecules that can cause significant matrix effects, clog analytical columns, and contaminate the mass spectrometer source if not adequately removed during sample preparation.[2][5]
Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound?
A3: The most common and effective techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7][8] SPE offers excellent cleanup by using specific sorbents to retain this compound while washing away interferences.[2][5] QuEChERS is a streamlined approach involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup, making it a fast and effective option, particularly for blood samples.[6][9][10][11]
Q4: How can I quantitatively assess the matrix effect in my experiment?
A4: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solvent standard at the same concentration. The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.[3]
Q5: What is the role of an internal standard (IS)?
A5: An internal standard is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a constant concentration. Its primary role is to compensate for variations in sample preparation (e.g., extraction efficiency) and instrument response. For the most accurate results, a stable isotope-labeled (SIL) internal standard of this compound is highly recommended as it co-elutes and experiences nearly identical matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery (<70%) | 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction time/mixing is insufficient. 2. Poor SPE Sorbent Interaction: The SPE cartridge type may be incorrect, or the pH of the sample/solvents is not optimized for retention and elution. 3. Analyte Degradation: this compound can be unstable under certain pH or temperature conditions. | 1. Optimize Extraction: Test different organic solvents (e.g., acetonitrile, ethyl acetate). Ensure vigorous mixing (vortexing) for an adequate duration. 2. Optimize SPE: Consult manufacturer guidelines for the chosen SPE phase (e.g., C18, Florisil).[12] Adjust the pH of the loading solution to ensure this compound is neutral. Test different elution solvents. 3. Control Conditions: Keep samples cool and process them promptly. Avoid extreme pH during extraction. |
| High Matrix Effect (Ion Suppression/Enhancement >±20%) | 1. Insufficient Sample Cleanup: Endogenous materials (phospholipids, salts) are co-eluting with this compound.[1] 2. Inadequate Chromatographic Separation: this compound is co-eluting with a significant matrix component. | 1. Improve Cleanup: Incorporate a more rigorous cleanup step. For QuEChERS, use dSPE with C18 or PSA sorbents to remove lipids and other interferences.[13] For SPE, add an interference-eluting wash step before eluting this compound. 2. Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the matrix interferences. Consider a different column chemistry. Diluting the final extract can also mitigate the effect but may impact sensitivity.[13] |
| Poor Reproducibility / High %RSD | 1. Inconsistent Sample Preparation: Manual steps in the extraction or cleanup process are not being performed uniformly across all samples. 2. Variable Matrix Effects: The composition of the biological matrix varies significantly between different samples. 3. Instrument Instability: The LC-MS/MS system may need cleaning or recalibration. | 1. Standardize Protocol: Ensure precise and consistent volumes, mixing times, and procedures for every sample. Use of automated sample preparation systems can help. 2. Use a Stable Isotope-Labeled IS: A SIL internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects. 3. Perform System Maintenance: Clean the MS ion source, check for leaks, and run system suitability tests to ensure stable performance. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: The concentration of the injected sample is too high. 2. Column Degradation: The analytical column has been contaminated or is nearing the end of its life. 3. Incompatible Injection Solvent: The solvent used for the final extract is too strong compared to the initial mobile phase, causing distortion. | 1. Dilute Sample: Dilute the final extract before injection. 2. Replace Column: Flush the column with a strong solvent. If the problem persists, replace the analytical column and use a guard column to extend its life. 3. Match Solvents: Ensure the final extract solvent is similar in strength to, or weaker than, the starting mobile phase conditions. |
Quantitative Data Summary
The following table summarizes typical performance data for methods analyzing this compound and other pesticides in biological matrices. Note that specific values can vary significantly based on the matrix, method, and instrumentation used.
| Parameter | Biological Matrix | Method | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| This compound & other carbamates | Honey | HPLC-FLD (Florisil cleanup) | 72.0 - 92.0 | Not Observed | 4 - 5 |
| This compound & Fenitrothion | Water | MSPE & HPLC-PDA | 91.3 - 102.5 | Not specified | 1.43 |
| Multi-class pesticides | Whole Blood | QuEChERS & GPC-GC/MS | 43.1 - 106.7 | Not specified | 5 - 50 |
| Multi-class pesticides | Whole Blood | micro-QuEChERS & LC-MS/MS | >70 for most | Not specified | <1.5 for 95% of analytes |
Data compiled from references[11][12][14]. LOQ = Limit of Quantification.
Experimental Protocols & Visualizations
Protocol 1: Modified QuEChERS for this compound in Whole Blood
This protocol is a modified version of the widely used QuEChERS method, adapted for small volumes of whole blood.[6][9]
1. Sample Extraction: a. Pipette 1.0 mL of homogenized whole blood into a 15 mL centrifuge tube. b. Add the internal standard solution. c. Add 2 mL of 1% formic acid in acetonitrile. d. Vortex vigorously for 1 minute.
2. Salting-Out Partitioning: a. Add a salt mixture (e.g., 0.8 g MgSO₄, 0.2 g NaCl). b. Vortex immediately and vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup: a. Transfer the upper acetonitrile layer (supernatant) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation: a. Transfer an aliquot of the cleaned supernatant to an autosampler vial. b. The extract can be analyzed directly or evaporated and reconstituted in a mobile-phase-compatible solvent if concentration is needed.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues during method development.
Relationship Diagram for Matrix Effect Assessment
This diagram illustrates the components needed to properly calculate Recovery and Matrix Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Modified Micro-QuEChERS Approach for the Determination of Pesticides Found in Forensic and Clinical Blood Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 9. redalyc.org [redalyc.org]
- 10. Modified QuEChERS extraction method followed by simultaneous quantitation of nine multi-class pesticides in human blood and urine by using GC-MS - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 11. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Solvent selection for complete propoxur dissolution for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper selection of solvents for the complete dissolution of propoxur in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful preparation and application of this compound solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are recommended for dissolving this compound?
A1: this compound is soluble in a variety of polar organic solvents. Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone are commonly used and effective solvents for preparing stock solutions of this compound for in vitro experiments.[1][2]
Q2: What is the solubility of this compound in common organic solvents?
A2: While comprehensive quantitative data at various temperatures is limited, this compound exhibits high solubility in DMSO, with concentrations of at least 100 mg/mL being achievable.[3] It is also soluble in other polar organic solvents such as methanol and acetone.[1][2] Its solubility in water is approximately 2000 mg/L at 20°C.[1]
Q3: What is the maximum recommended concentration of solvents like DMSO or ethanol in cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of organic solvents in the cell culture medium should be minimized. For DMSO, a final concentration of 0.1% or lower is strongly recommended for most cell lines, although some may tolerate up to 1% for short-term studies.[4][5][6] For ethanol, it is also advisable to maintain a final concentration of approximately 0.1%.[7] It is crucial to perform a solvent tolerance assay for your specific cell line to determine the optimal non-toxic concentration.[5][7]
Q4: My this compound solution is precipitating after dilution in the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To troubleshoot this, consider the following:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the organic solvent before any dilution. Gentle warming or sonication can aid in this process.
-
Optimize Dilution Method: Add the concentrated this compound stock solution to the culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Re-evaluate Solvent Choice: If precipitation persists, you may need to try a different organic solvent in which this compound has a higher solubility.
-
Check for Media Incompatibility: In rare cases, components of the cell culture medium can interact with the compound or solvent.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve completely in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature affecting solubility. | - Increase the solvent volume.- Try a different recommended solvent (e.g., DMSO).- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[4] |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | - Poor mixing technique.- High concentration of the stock solution.- The compound is crashing out of the solution in the aqueous environment. | - Add the stock solution drop-by-drop to the medium while gently vortexing.- Prepare a less concentrated stock solution to allow for a larger dilution factor.- Consider using a solvent system that includes a co-solvent to improve solubility in the final medium. |
| Observed cellular toxicity in the control group (vehicle control). | - The final concentration of the organic solvent is too high for the specific cell line. | - Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity assay to determine the maximum non-toxic concentration for your cells. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of this compound.- Degradation of the stock solution.- Variability in solvent concentration. | - Ensure complete dissolution of this compound for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] - Carefully control the final solvent concentration across all experimental conditions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (20°C) | ~2000 mg/L | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [3] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [1] |
| Most Polar Organic Solvents | Soluble | [1][2] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.1% (v/v) | Cell line dependent; some may tolerate up to 1%. Always perform a vehicle control. | [4][5][6] |
| Ethanol | ≤ 0.1% (v/v) | Cell line dependent. Always perform a vehicle control. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder, Molecular Weight: 209.24 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 209.24 g/mol x 1000 mg/g = 2.0924 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO (in this example, 1 mL) to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution should be stable for several months.[4]
Protocol 2: Assessment of Solvent Toxicity using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent to be tested (e.g., DMSO, ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the organic solvent in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%). Also, prepare a "no solvent" control.
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. This will help determine the maximum non-toxic concentration of the solvent for your specific cell line and experimental conditions.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-oxidants ameliorate radiation-induced apoptosis through activation of the calcium-ERK1/2-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing and asymmetry in propoxur liquid chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of peak tailing and asymmetry encountered during the liquid chromatography of propoxur.
Troubleshooting Guide: Peak Tailing and Asymmetry in this compound Analysis
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for this compound in reversed-phase liquid chromatography is a common issue that can compromise the accuracy and precision of your results.[1][2][3] Tailing is often indicative of secondary interactions between this compound and the stationary phase, or other system issues. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.
Below is a troubleshooting workflow to address peak tailing in this compound analysis.
Caption: A logical workflow for troubleshooting peak tailing in this compound liquid chromatography.
Frequently Asked Questions (FAQs)
Column-Related Issues
Q1: How does the HPLC column contribute to this compound peak tailing?
A1: Peak tailing in this compound analysis is often linked to secondary interactions with the silica-based stationary phase.[2][4] Residual silanol groups on the silica surface can interact with this compound, leading to a secondary, stronger retention mechanism that causes tailing.[2][4] Using a highly deactivated, end-capped column can significantly reduce these interactions and improve peak shape.[4] Column degradation, contamination, or the formation of voids at the column inlet can also lead to peak distortion for all compounds, including this compound.
Mobile Phase and Method Parameters
Q2: Can adjusting the mobile phase pH improve the peak shape of this compound?
A2: Yes, optimizing the mobile phase pH is a critical step in mitigating peak tailing for compounds like this compound.[2][5] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[3] One documented method for this compound analysis successfully utilizes a mobile phase buffered at pH 3.[6]
Q3: What is the role of buffer concentration in controlling peak tailing?
A3: The concentration of the buffer in the mobile phase can influence peak shape. Increasing the buffer concentration can help to mask residual silanol groups on the stationary phase, reducing their interaction with this compound and thereby minimizing peak tailing.[2][7] It is important to select a buffer that is effective at the desired pH and compatible with your detection method.
Q4: Are there any mobile phase additives that can help reduce this compound peak tailing?
A4: Yes, mobile phase additives, sometimes referred to as "tail-suppressing" agents, can be used to improve peak shape. For basic compounds, small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[3] TEA will preferentially interact with the active silanol sites, reducing the opportunity for this compound to engage in secondary interactions.
Sample-Related Issues
Q5: Could my sample preparation be the cause of peak asymmetry?
A5: Absolutely. The solvent used to dissolve the this compound standard or sample can have a significant impact on peak shape.[8] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or tailing.[1] Whenever possible, dissolve your sample in the initial mobile phase. Additionally, injecting too large a volume or too high a concentration of this compound can lead to column overload and result in asymmetrical peaks.[1]
Experimental Protocols and Data
Experimental Protocol 1: Isocratic HPLC Method
This method was developed for the simultaneous determination of this compound and fenitrothion.[9]
-
Column: Luna Omega C18 (specific dimensions not provided in the abstract)[9]
-
Mobile Phase: Acetonitrile (ACN) and Water (70:30, v/v), isocratic elution[9]
-
Flow Rate: 1.2 mL/min[9]
-
Column Temperature: 30 °C[9]
-
Detection: UV at 271 nm for this compound[9]
-
Injection Volume: 10 µL[9]
The authors note that the HPLC system was optimized to obtain the best peak shape.[9]
Experimental Protocol 2: Gradient HPLC Method
This method is suitable for the analysis of this compound and is compatible with LC/MS.[6]
-
Column: Coresep 100 (3.0 x 100 mm)[6]
-
Mobile Phase:
-
A: Ammonium Formate (AmFm) buffer, pH 3
-
B: Acetonitrile (ACN)
-
-
Gradient: 15% to 60% ACN, and 30 mM to 80 mM AmFm over 7 minutes[6]
-
Flow Rate: 0.7 mL/min[6]
-
Detection: UV at 275 nm[6]
-
Injection Volume: 1 µL[6]
This method is reported to provide good retention and peak shape for this compound.[6]
Data Presentation: Illustrative Effects of Mobile Phase Parameters on Peak Asymmetry
The following table provides an illustrative summary of how changes in mobile phase parameters can be expected to affect the peak asymmetry factor (As) for a compound like this compound. An ideal As value is 1.0, with values between 0.9 and 1.2 often being acceptable.
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 1.5 | pH 3.0 | 1.0 - 1.3 | At neutral pH, silanol groups are ionized and interact strongly with basic analytes, causing tailing. At low pH, silanol ionization is suppressed.[4][5] |
| Buffer Concentration | 10 mM | 1.4 - 1.6 | 50 mM | 1.1 - 1.4 | Higher buffer concentrations can more effectively mask residual silanol sites, reducing secondary interactions.[2][7] |
| Mobile Phase Additive | No Additive | > 1.5 | 0.1% Triethylamine | 1.0 - 1.2 | A competing base like TEA blocks active silanol sites, preventing interaction with the analyte.[3] |
Note: The asymmetry factors presented in this table are illustrative and intended to demonstrate general trends. Actual values will depend on the specific column, instrument, and other experimental conditions.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between potential causes of peak tailing and the corresponding troubleshooting actions.
Caption: This diagram links common causes of peak tailing to specific corrective actions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of adsorption and desorption times in propoxur sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing adsorption and desorption times in propoxur sample preparation, primarily focusing on Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the solid-phase extraction (SPE) of this compound?
The elution step (desorption) is often the most critical for achieving high recovery rates. The choice of solvent, its volume, and the flow rate directly impact the efficiency of desorbing this compound from the sorbent material.
Q2: What type of sorbent is most effective for this compound extraction?
C18 (octadecylsilane) cartridges are widely and effectively used for the extraction of this compound from aqueous samples. This is due to the non-polar nature of this compound, which allows for strong hydrophobic interactions with the C18 stationary phase. Other sorbents like graphitized carbon black have also been shown to be effective.
Q3: What is the optimal pH for the sample during the adsorption of this compound on a C18 cartridge?
A sample pH of 7.0 has been reported as optimal for the adsorption of this compound on C18 cartridges. Adjusting the pH can influence the chemical form of the analyte and its interaction with the sorbent.
Q4: Can the flow rate of the sample and eluent affect the extraction efficiency?
Yes, the flow rate is a crucial parameter. A slow and steady flow rate during both sample loading (adsorption) and elution (desorption) ensures sufficient interaction time between the analyte and the stationary phase, leading to better retention and subsequent recovery. For elution, a flow rate of 1.0 mL/min has been used effectively.
Troubleshooting Guide
Problem 1: Low recovery of this compound after elution.
-
Possible Cause 1: Incomplete Adsorption.
-
Solution: Ensure the sample pH is optimized (around 7.0 for C18 cartridges). Increase the contact time by reducing the flow rate during sample loading. Also, verify that the sorbent mass is adequate for the sample volume and concentration. An insufficient amount of sorbent can lead to sample breakthrough.
-
-
Possible Cause 2: Inefficient Desorption.
-
Solution: The choice of eluting solvent is critical. Methanol and ethyl acetate are effective eluents for this compound from C18 cartridges. Experiment with different solvent compositions and volumes. For instance, using a sequence of different polarity solvents can sometimes improve recovery. Ensure the eluent volume is sufficient to completely wet the sorbent bed and desorb the analyte. A slower elution flow rate can also enhance recovery.
-
-
Possible Cause 3: Sample Matrix Effects.
-
Solution: Complex matrices can interfere with the adsorption process. Consider a pre-treatment step for your sample, such as filtration or centrifugation, to remove particulates. If interferences are still present, you may need to use a more selective sorbent or incorporate a washing step after sample loading to remove co-adsorbed interfering substances.
-
Problem 2: Poor reproducibility of results.
-
Possible Cause 1: Inconsistent SPE Cartridge Packing.
-
Solution: If packing your own cartridges, ensure the packing is uniform and free of channels or voids. It is often more reliable to use commercially available, pre-packed cartridges to ensure consistency.
-
-
Possible Cause 2: Variable Flow Rates.
-
Solution: Use a vacuum manifold or a syringe pump to maintain a constant and reproducible flow rate during all steps of the SPE procedure. Manual application of pressure can lead to significant variability.
-
-
Possible Cause 3: Sorbent Drying Out.
-
Solution: It is crucial that the sorbent bed does not dry out between the conditioning/equilibration step and sample loading, as this can deactivate the stationary phase. Ensure the sorbent remains wetted throughout the process.
-
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for the optimization of this compound SPE.
Table 1: Optimal Conditions for SPE of this compound using C18 Cartridges
| Parameter | Optimal Value | Reference |
| Sorbent Mass | 500 mg | |
| Sample pH | 7.0 | |
| Sample Volume | 100 mL | |
| Elution Solvent | Methanol | |
| Elution Volume | 6 mL | |
| Elution Flow Rate | 1.0 mL/min |
Table 2: Comparison of Different Eluents for this compound Desorption
| Eluent | Recovery (%) | Reference |
| Methanol | 99.8 | |
| Acetonitrile | 92.4 | |
| Acetone | 85.6 | |
| Dichloromethane | 75.3 |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction of this compound
This protocol is based on the optimized conditions reported for the extraction of this compound from water samples using C18 cartridges.
-
Cartridge Conditioning:
-
Wash the 500 mg C18 cartridge with 5 mL of methanol.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Flush the cartridge with 5 mL of deionized water, ensuring the sorbent bed remains submerged.
-
-
Sample Loading (Adsorption):
-
Adjust the pH of the 100 mL water sample to 7.0.
-
Pass the entire sample through the conditioned and equilibrated C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing (Optional):
-
If matrix interferences are suspected, wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of a 5% methanol in water solution) to remove hydrophilic interferences without eluting the this compound.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove excess water.
-
-
Elution (Desorption):
-
Elute the retained this compound by passing 6 mL of methanol through the cartridge at a flow rate of 1.0 mL/min.
-
Collect the eluate in a suitable collection vessel.
-
-
Post-Elution:
-
The collected eluate can then be concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for analysis by techniques such as HPLC.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for low this compound recovery in SPE.
Preventing propoxur degradation during sample storage and handling
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing propoxur degradation during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors to consider are:
-
pH: this compound is unstable in alkaline conditions and hydrolyzes rapidly as the pH increases. It is relatively stable under acidic to neutral conditions.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1][4] Long-term storage at room temperature or even refrigeration (4°C) can lead to significant sample loss.[4]
-
Light: Exposure to light, particularly UV irradiation, can induce photodegradation of this compound.[2][5]
Q2: What are the major degradation products of this compound I should be aware of?
A2: The most commonly reported degradation product of this compound is 2-isopropoxyphenol , which is formed through the hydrolysis of the carbamate ester linkage.[1][4][5] Other minor degradation products can result from ring hydroxylation and N-methyl hydroxylation.[5] In biological samples, metabolites such as 2-hydrophenyl-N-methylcarbamate and 2-isopropoxyphenyl-N-hydroxy methylcarbamate may also be present.[5]
Q3: How should I store my this compound samples to ensure their stability?
A3: To maintain the integrity of your this compound samples, it is crucial to control the storage conditions. Based on stability studies, the following storage temperatures are recommended:
-
Short-term storage (a few days): If immediate analysis is not possible, store samples at 4°C in the dark. However, be aware that some degradation may still occur at this temperature over time.[4]
-
Long-term storage (weeks to months): For long-term storage, samples should be kept frozen at -20°C or, ideally, at -80°C.[4] Studies have shown this compound to be stable for up to 60 days at -20°C and -80°C in whole blood and urine.[4]
Q4: What is the ideal pH for my aqueous samples containing this compound?
A4: To minimize hydrolytic degradation, aqueous samples containing this compound should be maintained at a slightly acidic to neutral pH (pH 3-7).[2] If your sample matrix is alkaline, consider adjusting the pH with a suitable buffer or acid immediately after collection.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of this compound in my samples.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation due to High pH | 1. Measure the pH of your sample matrix. 2. If the pH is alkaline (>7), this is a likely cause of degradation.[3][5] 3. For future samples, adjust the pH to be between 3 and 7 immediately after collection using an appropriate buffer or acid that does not interfere with your analytical method.[2] |
| Thermal Degradation during Storage or Handling | 1. Review your sample storage and handling procedures. Were the samples exposed to room temperature for extended periods?[4] 2. Ensure samples are immediately placed on ice after collection and transferred to a freezer (-20°C or -80°C) for storage as quickly as possible.[4] 3. Thaw samples just before analysis and keep them on ice during preparation. |
| Photodegradation from Light Exposure | 1. Assess if your samples were exposed to direct sunlight or strong laboratory lighting for prolonged periods.[5] 2. Use amber vials or wrap your sample containers in aluminum foil to protect them from light.[2] 3. Minimize light exposure during all sample handling and preparation steps. |
| Analytical Instrument Issues | 1. Calibrate your analytical instrument (e.g., HPLC) with freshly prepared this compound standards. 2. Analyze a quality control (QC) sample with a known concentration of this compound to verify instrument performance. 3. Ensure your mobile phase and other instrument parameters are optimized for this compound analysis.[6][7][8] |
Quantitative Data Summary
Table 1: Effect of pH on this compound Hydrolysis Half-Life
| pH | Temperature (°C) | Half-Life |
| 4 | 22 | 1 year[2] |
| 7 | 22 | 93 days[2] |
| 7 | 30 | 30 days[1] |
| 7 | 50 | 23 hours[1] |
| 9 | 22 | 30 hours[2] |
| 10.8 | 20 | 40 minutes[5] |
| 11.8 | 20 | 11.5 minutes[5] |
| 12.8 | 20 | 1 minute[5] |
Table 2: Stability of this compound in Whole Blood and Urine at Various Temperatures over 60 Days
| Storage Temperature | Approximate % this compound Remaining after 60 Days |
| Room Temperature | ~5%[4] |
| 4°C | ~60%[4] |
| -20°C | Stable[4] |
| -80°C | Stable[4] |
Experimental Protocols
Protocol: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound. It may require optimization based on the specific sample matrix and available instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
This is a common method for cleaning up and concentrating this compound from aqueous samples like water, urine, or plasma.
-
Materials:
-
Weak cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Load 1-5 mL of the sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute this compound: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 6. fao.org [fao.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
Refining sublethal concentration determination for propoxur in bioassays
Technical Support Center: Propoxur Bioassays
Welcome to the technical support center for refining sublethal concentration determination for this compound. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to assist researchers in their bioassays.
Troubleshooting Guide
This section addresses common issues encountered during the experimental determination of sublethal this compound concentrations.
Q1: My control group is showing significant mortality or stress. What are the likely causes and solutions?
A1: Unanticipated effects in the control group can invalidate an experiment. Consider the following:
-
Solvent Toxicity: If you are using a solvent like acetone or DMSO to dissolve this compound, ensure the same concentration of the solvent is used in the control group. The solvent concentration itself might be toxic. Run a preliminary test with a solvent-only control to determine its effect.
-
Contaminated Equipment: Ensure all glassware, pipettes, and containers are thoroughly cleaned and rinsed with deionized water to remove any residual detergents or chemicals.
-
Environmental Stress: Check and maintain stable environmental conditions (temperature, pH, light cycle, dissolved oxygen for aquatic assays) for both control and experimental groups. Fluctuations can induce stress or mortality.[1]
-
Organism Health: Ensure the test organisms are healthy, acclimated to laboratory conditions, and from a uniform age or life stage before starting the experiment.
Q2: The dose-response curve from my bioassay is non-monotonic (e.g., a U-shape or inverted U-shape). How do I interpret these results?
A2: Non-monotonic dose-response curves (NMDRCs) can be challenging but are not uncommon.
-
Hormesis: This is a biphasic dose-response where low doses of a stressor produce a beneficial or stimulatory effect, while high doses are inhibitory or toxic. This is a possible explanation for an inverted U-shaped curve.
-
Multiple Mechanisms of Action: this compound's primary action is acetylcholinesterase (AChE) inhibition.[2][3][4][5] However, at different concentrations, it or its metabolites might interact with other biological pathways, leading to complex dose-response relationships.
-
Experimental Artifact: Carefully review your protocol for potential errors in dilution series preparation or data recording. Replicating the experiment is crucial to confirm if the NMDRC is a real biological phenomenon or an artifact.
Q3: I am seeing high variability in results between my replicates. How can I reduce this?
A3: High variability can mask the true effect of the toxicant. To improve precision:
-
Standardize Organisms: Use organisms of the same age, size, and genetic strain if possible.
-
Homogenize Exposure: Ensure that the this compound solution is well-mixed and that all organisms in a replicate are exposed to a uniform concentration.
-
Increase Replicate Number: Increasing the number of replicates per concentration level can improve statistical power and provide a more reliable mean response.
-
Refine Endpoint Measurement: Ensure the method for measuring the endpoint (e.g., mortality, enzyme activity, behavioral change) is consistent and objective across all replicates.
Frequently Asked Questions (FAQs)
Q1: What defines a "sublethal" concentration, and how is it different from acute toxicity?
A1: Acute toxicity typically refers to the lethal effects of a substance after a short-term exposure, often measured as the LC50 (Lethal Concentration for 50% of the population). A sublethal concentration is a concentration that does not cause significant mortality in the short term but may induce other adverse effects, such as changes in behavior, growth, reproduction, or physiology, after acute or chronic exposure.[1][6]
Q2: Why is determining the No-Observed-Effect Concentration (NOEC) important?
A2: The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control.[7][8] It is a critical value for environmental risk assessment, as it helps define a "safe" concentration below which the risk of harmful effects is considered negligible.
Q3: What are the key differences between NOEC and LOEC?
A3:
-
NOEC (No-Observed-Effect Concentration): The highest concentration tested in a study that does not produce a statistically significant adverse effect.[7][8]
-
LOEC (Lowest-Observed-Effect Concentration): The lowest concentration tested in a study that does produce a statistically significant adverse effect.[7][8] The NOEC is the test concentration immediately below the LOEC.[8]
Q4: Can environmental factors influence this compound's toxicity?
A4: Yes. Factors like pH and temperature can affect the stability and bioavailability of this compound. For instance, this compound breaks down rapidly in alkaline solutions.[2] Temperature can affect the metabolic rate of the test organism, potentially altering its sensitivity to the chemical.
Data Presentation
The following table summarizes key toxicity values for this compound across different species and conditions.
| Organism | Test Type | Duration | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96 hours | LC50 | 3.7 mg/L | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | Acute | 96 hours | LC50 | 6.6 mg/L | [9] |
| Bobwhite Quail (Colinus virginianus) | Acute | - | LD50 | 25.9 mg/kg | [9] |
| Bobwhite Quail (Colinus virginianus) | Sub-acute | 5 days | LC50 | 2828 ppm (dietary) | [10] |
| Bobwhite Quail (Colinus virginianus) | Sub-acute | 5 days | NOEL | 1000 ppm (dietary) | [10] |
| Rat (Rattus norvegicus) | Acute | - | LD50 (oral) | ~100 mg/kg | [9] |
| Mallard (Anas platyrhynchos) | Acute | - | LD50 (oral) | 10.5 mg/kg | [9] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is based on the Ellman method for measuring AChE activity in tissue homogenates after exposure to this compound.[11]
Materials:
-
Tissue homogenate (e.g., from fish brain or insect head) prepared in phosphate buffer (pH 8.0).
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
DTNB (5,5'-dithiobis-2-nitrobenzoic acid) solution.
-
Acetylthiocholine (ATC) substrate solution.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
96-well microplate.
Procedure:
-
Sample Preparation: Prepare tissue homogenates from both control and this compound-exposed organisms. Centrifuge the homogenates and collect the supernatant for the assay. Determine the total protein concentration of each sample.
-
Plate Setup:
-
Add 50 µL of each sample supernatant to duplicate wells in a 96-well plate.
-
Prepare a blank well containing 50 µL of Assay Buffer instead of sample.[11]
-
-
Reagent Addition: Add DTNB solution to each well.
-
Reaction Initiation: Add the acetylthiocholine (ATC) substrate to all wells to start the reaction.[11] The final volume should be uniform across all wells (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).[11] The rate of color change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each sample.
-
Normalize the activity to the protein concentration (e.g., µmol/min/mg protein).
-
Calculate the percent inhibition for each this compound concentration relative to the control group: % Inhibition = [1 - (Activity_sample / Activity_control)] * 100
-
Mandatory Visualization
Below are diagrams illustrating key experimental and logical workflows relevant to this compound bioassays.
Caption: Workflow for Determining Sublethal Concentrations.
Caption: this compound's Inhibition of Acetylcholinesterase.
References
- 1. Effects of this compound Exposure on Insecticidal Susceptibility and Developmental Traits in Culex pipiens quinquefasciatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 4. fao.org [fao.org]
- 5. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enhancedbc.tfrec.wsu.edu [enhancedbc.tfrec.wsu.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. quantics.co.uk [quantics.co.uk]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. fao.org [fao.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Method robustness testing for propoxur analysis in different water matrices
Technical Support Center: Propoxur Analysis in Water Matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the robust analysis of this compound in various water matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound in water samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Analyte Degradation: this compound is susceptible to hydrolysis, especially in alkaline conditions (pH > 7). The degradation rate increases significantly with higher pH and light exposure.[1][2] | 1. Check the pH of the water sample immediately upon collection. Adjust to a slightly acidic pH (e.g., pH 3-5) if preservation is needed. 2. Store samples in amber glass vials and refrigerate at ~4°C to minimize light and temperature-dependent degradation.[1] 3. Analyze samples as quickly as possible after collection. |
| Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent may not be optimal, or the elution solvent may be too weak to desorb the analyte completely.[3][4] | 1. Ensure the SPE cartridge (e.g., C18, graphitized carbon) is appropriate for this compound.[5][6] 2. Verify that the elution solvent (e.g., ethyl acetate, acetonitrile) is of sufficient strength and volume to ensure complete elution.[3][4] 3. Optimize the flow rate during sample loading to ensure adequate interaction time between this compound and the sorbent. | |
| Matrix Signal Suppression (LC-MS/MS): Co-eluting matrix components from complex samples (e.g., wastewater) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[7][8] | 1. Incorporate an effective sample clean-up step after extraction.[8][9] 2. Use matrix-matched calibration standards to compensate for the effect.[7] 3. Consider using a stable isotope-labeled internal standard for this compound if available. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column Issues: The analytical column (e.g., C18) may be degraded or contaminated. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Mobile Phase Mismatch: The pH of the mobile phase is inappropriate, or the sample is dissolved in a solvent much stronger than the mobile phase. | 1. Ensure the mobile phase is properly buffered and degassed. 2. The final extract should be dissolved in a solvent similar in composition to the initial mobile phase. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual steps in the extraction and clean-up process are not being performed uniformly across all samples. | 1. Ensure consistent timing, volumes, and mixing/vortexing for all sample preparation steps.[3] 2. Use an automated or semi-automated system for sample preparation if available. |
| Instrument Instability: Fluctuations in the HPLC pump, detector, or autosampler are causing variations. | 1. Check the instrument's performance specifications (e.g., pump pressure ripple, detector noise and drift). 2. Ensure the system is properly equilibrated before starting the analytical run. |
Frequently Asked Questions (FAQs)
Q1: How should I collect and store water samples for this compound analysis? A: Samples should be collected in clean amber glass bottles to prevent photodegradation. To prevent hydrolytic degradation, especially in neutral to alkaline waters, samples should be preserved by acidifying to a pH between 3 and 5 and stored at approximately 4°C.[1] Analysis should be performed as soon as possible.
Q2: What is the primary degradation pathway for this compound in water, and how can I minimize it? A: The primary degradation pathway is pH-dependent hydrolysis. This compound is significantly more stable in acidic conditions than in alkaline conditions. Its half-life can decrease from over 400 hours at pH 5 to just 3 hours at pH 8.5.[1] To minimize degradation, acidify the sample and protect it from light.[1]
Q3: What are typical method performance characteristics for this compound analysis by HPLC? A: For a validated HPLC-PDA method following Magnetic Solid-Phase Extraction (MSPE), typical performance includes a Limit of Detection (LOD) around 1.43 ng/mL, linearity in the range of 5–800 ng/mL (r² > 0.998), and average recoveries between 91% and 103% with relative standard deviations (RSD) below 5%.[3][10]
Q4: How do I perform a robustness test for my analytical method? A: Robustness testing involves making small, deliberate variations to method parameters to assess the method's reliability during normal use. Key parameters to vary for this compound analysis include:
-
Mobile Phase Flow Rate: (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition: (e.g., ± 5% acetonitrile)
-
Column Temperature: (e.g., ± 5°C)
-
Sample pH: (e.g., ± 0.5 pH units)
-
SPE Sorbent Amount: (e.g., ± 5 mg) The impact of these variations on results (e.g., peak area, retention time) is evaluated, with RSDs typically expected to be below 6% for a robust method.[3]
Q5: What is a "matrix effect" and how do I know if it's affecting my results? A: A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[7] It is particularly common in sensitive techniques like LC-MS/MS. To check for matrix effects, compare the slope of a calibration curve made in a pure solvent to the slope of a curve made in a blank sample extract (matrix-matched). A significant difference in slopes indicates the presence of matrix effects.[11]
Quantitative Data Summary
The following tables summarize key performance data from validated methods for this compound analysis.
Table 1: Method Performance in Different Water Matrices
| Parameter | Tap Water | River Water | Sea Water | Wastewater | Source(s) |
| Spike Level | 100 ng/mL | 100 ng/mL | 200 ng/mL | 200 ng/mL | [3] |
| Avg. Recovery (%) | 102.5 | 98.4 | 94.2 | 91.3 | [3] |
| RSD (%) | 3.1 | 4.5 | 2.8 | 4.8 | [3] |
| LOD | 1.43 ng/mL | 1.43 ng/mL | 1.43 ng/mL | 1.43 ng/mL | [3][10] |
Table 2: this compound Stability (Half-Life) in Water Under Different Conditions
| Water Type | pH | Irradiation | Half-Life (hours) | Source(s) |
| Milli-Q | 7 | Darkness | 327 | [1] |
| Milli-Q | 7 | Sunlight | 161 | [1] |
| Milli-Q | 5 | Darkness | 407 | [1] |
| Milli-Q | 8.5 | Darkness | 3 | [1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from water samples.
-
Materials: C18 SPE cartridges (e.g., 500 mg, 6 mL), methanol, ethyl acetate, deionized water, vacuum manifold.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes.
-
Elution: Elute the trapped this compound by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dry residue in 1 mL of the HPLC mobile phase for analysis.
HPLC-UV Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[3][10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 270 nm.[12]
-
Quantification: Create a calibration curve using external standards prepared in the mobile phase or in a blank matrix extract.
Method Robustness Testing Protocol
-
Prepare a standard solution of this compound at a known concentration (e.g., 200 ng/mL).[3]
-
Analyze the standard solution using the nominal (validated) HPLC conditions.
-
Vary one parameter at a time, as shown in the example below, while keeping all others at their nominal values.
-
Flow Rate: Analyze at 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase: Analyze with Acetonitrile:Water ratios of 65:35 and 75:25.
-
Column Temperature: Analyze at 35°C and 45°C.
-
-
Perform at least three replicate injections for each condition.
-
Calculate the mean peak area, retention time, and RSD (%) for each condition.
-
Compare the results to the nominal condition. The method is considered robust if small variations do not significantly impact the results (e.g., overall RSD < 6%).[3]
Visualizations
Caption: Diagram 1: General Workflow for this compound Analysis.
Caption: Diagram 2: Troubleshooting Logic for Low Recovery.
References
- 1. Stability studies of this compound herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 3. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Propoxur and Fenitrothion Extraction Methodologies
For researchers and professionals in drug development and environmental science, the accurate and efficient extraction of pesticides like propoxur and fenitrothion from various matrices is paramount for reliable quantification and analysis. This guide provides a comparative analysis of common extraction techniques for these two compounds: Magnetic Solid-Phase Extraction (MSPE), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Overview of this compound and Fenitrothion
This compound is a carbamate insecticide, while fenitrothion is an organophosphate insecticide. Both function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects, leading to paralysis and death. Due to their widespread use and potential toxicity to non-target organisms, including humans, sensitive and reliable analytical methods for their detection are crucial.
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and fenitrothion share a common mechanism of toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. The diagram below illustrates this signaling pathway.
Comparative Performance of Extraction Methods
The efficiency of an extraction method is typically evaluated based on several key performance indicators, including recovery rate, limit of detection (LOD), limit of quantification (LOQ), and the relative standard deviation (RSD), which indicates the precision of the method. The following tables summarize the performance data for various extraction methods for this compound and fenitrothion from different studies.
This compound Extraction Performance Data
| Extraction Method | Matrix | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| MSPE | Environmental Water | 91.3 - 102.5 | 1.43 ng/mL | - | < 5.0 | [1][2] |
| QuEChERS | Dates | 89 - 103 | 0.01 - 0.005 µg/kg | 0.003 - 0.04 µg/kg | 1 - 8 | [3] |
| SPE | Rat Blood | 104 | - | 0.5 µg/L | 10.52 | [4] |
| SPE | Rat Urine | 105 | - | 0.8 µg/L | 10.25 | [4] |
Fenitrothion Extraction Performance Data
| Extraction Method | Matrix | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| MSPE | Environmental Water | 91.3 - 102.5 | 4.71 ng/mL | - | < 5.0 | [1][2] |
| SPE | Environmental Water | > 86 | - | 0.1 ng/mL | 1.8 - 5.1 | [5] |
| SPE | Soil | > 86 | - | 1 ng/mL | 1.8 - 5.1 | [5] |
| SPME | River Water | - | 1.2 - 11.8 µg/L | - | < 12.5 | [6] |
| Air-Assisted LLE | Human Blood Plasma | ~91 | 240 ppb | - | 3.3 - 8.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction methods discussed.
Magnetic Solid-Phase Extraction (MSPE)
This method utilizes magnetic nanoparticles to adsorb the target analytes from the sample matrix, which are then easily separated using an external magnetic field.
Experimental Workflow:
Protocol for this compound and Fenitrothion from Environmental Water[1][2]:
-
Adsorption: To a 50 mL sample of environmental water, add 50 mg of decanoic acid modified magnetic nanoparticles. Adjust the pH and vortex for a specified time to allow for the adsorption of this compound and fenitrothion onto the nanoparticles.
-
Magnetic Separation: Place a strong magnet against the side of the sample container to attract the magnetic nanoparticles.
-
Supernatant Removal: Carefully decant and discard the clear supernatant.
-
Elution: Add a suitable organic solvent (e.g., acetonitrile) to the nanoparticles and vortex to desorb the analytes.
-
Final Separation and Analysis: Use the magnet to once again separate the nanoparticles. Collect the eluent containing the extracted pesticides for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
QuEChERS Method
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food and environmental matrices. It involves a two-step process of extraction and cleanup.
Protocol for this compound from Dates[3]:
-
Sample Preparation: Homogenize 10 g of the date sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute and then centrifuge.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a micro-centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge.
-
Analysis: The resulting supernatant is ready for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Solid-Phase Extraction (SPE)
SPE is a widely used technique that separates components of a mixture according to their physical and chemical properties.[1]
Protocol for Fenitrothion from Environmental Water and Soil[5]:
-
Water Samples:
-
Condition an SPE cartridge (e.g., C18) with an appropriate solvent.
-
Pass the water sample through the cartridge. The fenitrothion will be retained on the sorbent.
-
Wash the cartridge to remove interferences.
-
Elute the fenitrothion with a small volume of a suitable organic solvent.
-
The eluate is then concentrated and analyzed by HPLC.
-
-
Soil Samples:
-
Extract a 20 g soil sample with 20 mL of acetonitrile via ultrasonic extraction for 10 minutes.[5]
-
Centrifuge the mixture and filter the supernatant.
-
Concentrate the supernatant before analysis by HPLC.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of compounds in two immiscible liquids.
General Protocol:
-
A water sample containing the analyte is placed in a separatory funnel.
-
An immiscible organic solvent is added, and the funnel is shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
The process may be repeated to improve extraction efficiency.
-
The collected organic extracts are combined, dried, and concentrated before analysis.
Conclusion
The choice of extraction method for this compound and fenitrothion depends on several factors, including the sample matrix, the required sensitivity, available equipment, and the desired sample throughput.
-
MSPE offers a rapid and efficient method, particularly for water samples, with the advantage of easy separation of the adsorbent.[1][2]
-
QuEChERS has emerged as a preferred method for a wide range of food matrices due to its speed, simplicity, and high recovery rates for a broad spectrum of pesticides.[8] Comparative studies have shown QuEChERS to have higher average recovery rates than LLE for multi-residue pesticide analysis.[8]
-
SPE is a robust and well-established technique that generally provides cleaner extracts and better recovery rates compared to LLE.[9]
-
LLE , while being a fundamental technique, is often more time-consuming, requires larger volumes of organic solvents, and can be prone to emulsion formation.[10]
For researchers and professionals, the selection of the most appropriate extraction method will involve a trade-off between these factors to achieve reliable and accurate analytical results for this compound and fenitrothion.
References
- 1. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase microextraction coupled with high performance liquid chromatography using on-line diode-array and electrochemical detection for the determination of fenitrothion and its main metabolites in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micro-extraction, pre-concentration, and microfluidic-based separation of organophosphate insecticides followed by the miniaturized electrochemical detection system [bi.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Full Method Validation of a Novel Propoxur Analytical Procedure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical procedure for the quantification of propoxur against established methods. The validation of this novel method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for intended use in a regulated environment.[1][2][3][4][5] All quantitative data are summarized for clear comparison, and detailed experimental protocols for key validation parameters are provided.
Comparative Analysis of Analytical Methods for this compound
The performance of the new analytical procedure was evaluated against existing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods previously reported for the determination of this compound. The following table summarizes the key validation parameters.
| Validation Parameter | New Analytical Procedure (HPLC-UV) | HPLC Method A[6] | GC Method B | Spectrophotometric Method C[7][8] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | 92.0 - 108.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% | < 5.0% |
| Specificity | No interference from placebo and degradants | Specific for this compound and its metabolite | May require derivatization to improve specificity | Prone to interference from similar chromophoric compounds |
| LOD | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 0.15 µg/mL | 0.3 µg/mL | 1.5 µg/mL | 0.6 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature | Sensitive to changes in mobile phase pH | Highly dependent on inlet temperature and carrier gas flow | Dependent on pH and reaction time |
Experimental Protocols
Detailed methodologies for the validation of the new analytical procedure are outlined below.
Linearity
A stock solution of this compound reference standard was prepared and serially diluted to obtain at least five concentration levels covering the expected working range. Each concentration was injected in triplicate. A calibration curve was generated by plotting the peak area response against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r) and the coefficient of determination (r²) of the linear regression line. An r² value of greater than 0.999 was considered acceptable.[9]
Accuracy
The accuracy of the method was determined by spike recovery studies. A known amount of this compound reference standard was added to a placebo mixture at three different concentration levels (low, medium, and high) within the linear range. The spiked samples were then prepared and analyzed in triplicate. The percentage recovery was calculated by comparing the amount of this compound found to the amount added. Acceptance criteria for recovery were set between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples were prepared from a homogeneous sample at 100% of the test concentration and analyzed on the same day by the same analyst using the same instrument. The relative standard deviation (%RSD) of the results was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated for the combined results from both days. A %RSD of not more than 2.0% was considered acceptable for both repeatability and intermediate precision.[9]
Specificity
The specificity of the method was assessed by analyzing a placebo solution (containing all formulation components except this compound) and a solution of this compound reference standard. The chromatograms were examined for any interfering peaks at the retention time of this compound. Additionally, forced degradation studies were conducted by subjecting a this compound solution to acidic, basic, oxidative, and photolytic stress conditions to demonstrate that the method can resolve this compound from its potential degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of this compound were prepared and analyzed. The standard deviation of the y-intercepts of the regression lines was used to calculate the LOD and LOQ using the following formulas:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve) LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow of the full method validation process for the new this compound analytical procedure.
Caption: Workflow for the full method validation of a new analytical procedure.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. Sensitive determination of this compound by spectrophotometry using 3-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Propoxur Immunoassays: A Comparative Guide to Metabolite Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for the insecticide propoxur is critical for accurate detection and risk assessment. This guide provides a comparative analysis of the cross-reactivity of major this compound metabolites in immunoassay systems, supported by experimental data and detailed protocols.
This compound, a carbamate insecticide, undergoes metabolic transformation in organisms, leading to the formation of various metabolites. The ability of an immunoassay to distinguish between the parent compound and its metabolites is paramount for reliable quantification. This guide delves into the cross-reactivity profiles of key this compound metabolites, offering valuable insights for assay selection and data interpretation.
Understanding this compound Metabolism
The biotransformation of this compound primarily involves hydrolysis, hydroxylation, and conjugation. The major metabolic pathways lead to the formation of several key metabolites, including:
-
2-Isopropoxyphenol (IPP): Formed by the hydrolysis of the carbamate ester linkage.
-
2-Hydroxyphenyl-N-methylcarbamate (HPMC): Results from the O-dealkylation of the isopropoxy group.
-
5-Hydroxythis compound: A product of aromatic ring hydroxylation.
-
N-Hydroxymethylthis compound: Formed by the hydroxylation of the N-methyl group.
The chemical structures of this compound and its principal metabolites are presented below.
Figure 1: Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| 2-Isopropoxyphenol |
|
| 2-Hydroxyphenyl-N-methylcarbamate |
|
| 5-Hydroxythis compound | Awaiting a publicly available chemical structure image. |
| N-Hydroxymethylthis compound | Awaiting a publicly available chemical structure image. |
Cross-Reactivity Assessment in Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely used for the detection of pesticides like this compound due to their high sensitivity and throughput. However, the antibodies used in these assays may exhibit cross-reactivity with structurally similar compounds, such as metabolites. This can lead to an overestimation of the parent compound's concentration.
The cross-reactivity of an immunoassay is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the parent compound and its metabolites. The percentage of cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Comparative Cross-Reactivity Data
A comprehensive table of quantitative cross-reactivity data for this compound metabolites from a single, validated immunoassay study is not currently available in the public domain. The following table is a representative example of how such data would be presented and will be populated as validated data becomes available.
| Metabolite | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Data not available | 100 |
| 2-Isopropoxyphenol | Data not available | Data not available |
| 2-Hydroxyphenyl-N-methylcarbamate | Data not available | Data not available |
| 5-Hydroxythis compound | Data not available | Data not available |
| N-Hydroxymethylthis compound | Data not available | Data not available |
Note: The lack of consolidated, publicly available quantitative data highlights a critical gap in the analytical toxicology of this compound. Researchers are encouraged to perform comprehensive validation, including metabolite cross-reactivity studies, when developing or employing immunoassays for this compound.
Experimental Protocols
A detailed experimental protocol for assessing the cross-reactivity of this compound metabolites is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for a competitive indirect ELISA (ciELISA), which can be adapted for specific laboratory conditions and antibody characteristics.
Experimental Protocol: Competitive Indirect ELISA for this compound Cross-Reactivity Assessment
1. Materials and Reagents:
-
This compound standard
-
This compound metabolites (2-isopropoxyphenol, 2-hydroxyphenyl-N-methylcarbamate, 5-hydroxythis compound, N-hydroxymethylthis compound)
-
Coating antigen (e.g., this compound-protein conjugate)
-
Primary antibody (specific to this compound)
-
Secondary antibody (enzyme-conjugated, e.g., HRP-goat anti-mouse IgG)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of this compound or its metabolites at various concentrations to the wells, followed by the addition of the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound and each metabolite from their respective inhibition curves.
-
Calculate the percentage of cross-reactivity for each metabolite using the formula mentioned previously.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a competitive immunoassay.
Caption: Metabolic pathway of this compound.
Caption: Competitive immunoassay workflow.
Conclusion
The assessment of cross-reactivity with major metabolites is a critical step in the validation of any immunoassay for this compound. While this guide provides a framework for understanding and evaluating this crucial parameter, the current lack of comprehensive, publicly available quantitative data underscores the need for further research in this area. By employing rigorous experimental protocols and transparently reporting cross-reactivity data, researchers can ensure the accuracy and reliability of this compound immunoassay results, leading to more informed decisions in environmental monitoring, food safety, and toxicological studies.
A Comparative Analysis of Cytotoxicity: Propoxur vs. Novel Botanical Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the carbamate insecticide propoxur and a selection of novel botanical insecticides. The information presented is based on experimental data from publicly available scientific literature, offering insights into their mechanisms of action and potential impacts on non-target organisms.
Executive Summary
This compound, a traditional synthetic insecticide, primarily exerts its cytotoxic effects through the inhibition of acetylcholinesterase, leading to neurotoxicity. Emerging research also points to the induction of oxidative stress as a contributing factor to its cellular toxicity. In contrast, novel botanical insecticides, such as spinosad, neem oil (containing azadirachtin), and pyrethrins, tend to induce cytotoxicity through the activation of apoptotic pathways. While a direct comparison is challenging due to variations in experimental conditions across studies, this guide synthesizes available data to provide a comparative overview of their cytotoxic potential.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and selected botanical insecticides on various cell lines. It is crucial to note that direct comparisons of IC50 values should be made with caution, as different cell lines and experimental durations can significantly influence the results.
Table 1: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC50 | Reference |
| Flounder Gill (FG) Cells | 24 | 89.96 ± 1.04 µg/mL | [1] |
Note: A study on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed no significant cytotoxicity at concentrations up to 100 µM after 48 hours of exposure[2].
Table 2: Cytotoxicity of Novel Botanical Insecticides
| Insecticide | Cell Line | Exposure Time (h) | IC50 | Reference |
| Spinosad | Human embryonic kidney (HEK293) | Not Specified | Not Specified | [3] |
| Human liver carcinoma (HepG2) | 24 | > 1 mM | [4] | |
| Neem Oil (Azadirachtin) | Human cervical cancer (HeLa) | Not Specified | Not Specified | [5][6] |
| Human liver carcinoma (HepG2) | 48 | 79 µg/mL | [7] | |
| Human neuroblastoma (SH-SY5Y) | Not Specified | Not Specified | [8] | |
| Pyrethrins | Human liver cells (WRL68) | 24 | 51.42 µg/mL | |
| Human liver cells (L02) | 24 | 42.82 µg/mL | ||
| Human liver cells (QSG7701) | 24 | 41.15 µg/mL |
Mechanisms of Cytotoxicity and Signaling Pathways
This compound
The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE) , an enzyme crucial for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve cells and subsequent paralysis in insects.[9][10] In non-target organisms, this can lead to neurotoxic effects.
Recent studies suggest that this compound can also induce cytotoxicity through pathways independent of AChE inhibition. In human breast cancer cells, this compound has been shown to promote cell migration and invasion through the ERK/Nrf2 signaling pathway , which is associated with cellular stress responses.[2]
Figure 1. Simplified signaling pathway of this compound's cytotoxic effects.
Novel Botanical Insecticides
Novel botanical insecticides often induce cytotoxicity through the induction of apoptosis , or programmed cell death. This is a highly regulated process that involves a cascade of molecular events.
Spinosad, Neem Oil (Azadirachtin), and Pyrethrins have all been shown to induce apoptosis in various cell lines. The common signaling pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:
-
Disruption of the mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytoplasm.[11]
-
Activation of a cascade of caspases , which are proteases that execute the apoptotic process.[12][13]
-
Regulation by the Bcl-2 family of proteins , which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[14][15][16][17][18]
The activation of initiator caspases (like caspase-9) leads to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[3]
Figure 2. General intrinsic apoptosis pathway induced by botanical insecticides.
Experimental Protocols
This section provides a general overview of the methodologies commonly used in the cited studies to assess cytotoxicity.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3. General workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[19]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test insecticide. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[20][21][22]
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[20][21][22]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[21] Cell viability is expressed as a percentage of the control.
LDH Assay (Cytotoxicity)
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Detailed Steps:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.[23][24]
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.[25]
-
Color Development: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[24]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[23][25] The amount of LDH released is proportional to the number of damaged cells.
Annexin V-FITC Apoptosis Assay (Flow Cytometry)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
Detailed Steps:
-
Cell Harvesting and Washing: Both adherent and suspension cells are collected and washed with a binding buffer.[26][27][28][29][30]
-
Staining: Cells are resuspended in the binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[26][28][29][30]
-
Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to PS and PI to the DNA of cells with compromised membranes.[28][30]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[26][29][30]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available data suggest that this compound and novel botanical insecticides induce cytotoxicity through distinct mechanisms. This compound's primary mode of action involves neurotoxicity through acetylcholinesterase inhibition, with evidence of other pathways like oxidative stress induction. In contrast, botanical insecticides like spinosad, neem oil, and pyrethrins primarily trigger programmed cell death (apoptosis) via the intrinsic mitochondrial pathway.
While botanical insecticides are often perceived as "safer" alternatives, it is evident from the presented data that they can exhibit significant cytotoxicity to non-target cells. A comprehensive risk assessment for any insecticide should consider not only its acute toxicity but also its potential to induce sublethal effects and the specific cellular pathways it perturbs. Further head-to-head comparative studies on a wider range of human cell lines under standardized conditions are necessary to provide a more definitive ranking of the cytotoxic potential of these compounds.
References
- 1. Evaluation of cytotoxicity, genotoxicity and embryotoxicity of insecticide this compound using flounder gill (FG) cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances MMP-2 expression and the corresponding invasion of human breast cancer cells via the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purshia plicata Triggers and Regulates Proteins Related to Apoptosis in HeLa Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations [mdpi.com]
- 9. This compound-induced acetylcholine esterase inhibition and impairment of cognitive function: attenuation by Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral changes and cholinesterase activity of rats acutely treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamate pesticide-induced apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. cellbiologics.com [cellbiologics.com]
- 26. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static.igem.org [static.igem.org]
Inter-laboratory Validation of a Standard Operating Procedure for Propoxur Analysis: A Comparative Guide
This guide provides a comprehensive comparison of the performance of a standard operating procedure (SOP) for the determination of propoxur in various formulations, based on inter-laboratory validation studies. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the method's reliability and applicability.
Quantitative Performance Data
An inter-laboratory collaborative study was conducted to validate a liquid chromatographic method for the determination of this compound in technical and formulated products. Eight laboratories participated in the study, analyzing four different sample types. The coefficient of variation (CV) values obtained in this study are summarized in the table below, demonstrating the method's precision across different matrices.
| Sample Type | Number of Collaborators | Coefficient of Variation (CV%) |
| Technical Product | 8 | 0.34 |
| 70% Wettable Powder | 8 | 0.68 |
| 1.5 Emulsifiable Concentrate | 8 | 3.25 |
| 2% Bait | 8 | 5.41 |
Table 1: Summary of Inter-laboratory Study Results for this compound Analysis.[1]
Experimental Protocols
The validated SOP is based on High-Performance Liquid Chromatography (HPLC) with internal standardization. The general procedure is outlined below, with specific parameters that can be adapted based on the available instrumentation and specific formulation.
1. Principle: this compound is extracted from the sample with a suitable solvent and analyzed by reverse-phase HPLC using an internal standard and UV detection.[1][2]
2. Apparatus:
-
Liquid Chromatograph: Equipped with a UV detector set at 280 nm.[2][3]
-
Column: A suitable reverse-phase column, such as a C18, 150 x 4.6 mm, 5 µm.
-
Injector: Autosampler or manual injector.
-
Data System: Chromatographic data acquisition and processing software.
3. Reagents:
-
Acetonitrile: HPLC grade.[1]
-
Water: HPLC grade.
-
This compound Reference Standard: Of known purity.
4. Standard Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in acetonitrile to obtain a known concentration.
-
This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound and internal standard stock solutions with acetonitrile to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound into a suitable volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to volume with acetonitrile.[1]
-
Mix thoroughly and filter an aliquot through a 0.45 µm filter before injection.
6. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common ratio is 80:20 (v/v).
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Injection Volume: 10 - 20 µL.
7. System Suitability: Before sample analysis, inject a calibration standard to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, peak symmetry, and resolution between this compound and the internal standard.
8. Analysis: Inject the prepared sample solutions into the chromatograph and record the peak areas for this compound and the internal standard.
9. Calculation: Calculate the concentration of this compound in the sample using the response factor determined from the analysis of the calibration standards.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in formulated products.
Caption: Workflow for the HPLC determination of this compound.
Alternative Methods and Comparisons
While HPLC is the most common and validated method for this compound analysis, other techniques exist. However, for regulatory and quality control purposes, the described HPLC method with internal standardization is widely accepted due to its robustness, specificity, and the extensive validation data available through collaborative studies.[1][2][3] The use of an internal standard is crucial as it corrects for variations in injection volume and instrument response, leading to higher precision and accuracy. The choice of internal standard, such as n-butyrophenone or ethyl benzoate, has been shown to be effective.[1][2] The method's adaptability to different formulations, from technical products to baits, further underscores its utility.[1]
References
Propoxur's Efficacy on Insecticide-Resistant Mosquitoes: A Comparative Analysis
For Immediate Release
A Comprehensive Evaluation of Propoxur's Performance Against Resistant Mosquito Strains
This guide provides a detailed comparison of this compound's effectiveness against various insecticide-resistant mosquito strains, crucial vectors of diseases such as malaria, dengue, and Zika. The following analysis, targeted at researchers, scientists, and professionals in drug development, synthesizes experimental data on this compound's performance in comparison to other insecticides and elucidates the primary mechanisms of resistance.
Performance of this compound Against Resistant Mosquito Strains
The efficacy of this compound varies significantly across different mosquito species and the specific resistance mechanisms they have developed. The following tables summarize key quantitative data from multiple studies, offering a comparative overview of this compound's potency.
Table 1: Mortality Rates of this compound and Other Insecticides Against Resistant Mosquito Strains
| Mosquito Species | Insecticide | Concentration (%) | Mortality Rate (%) | Resistance Status |
| Anopheles gambiae | This compound | 0.1 | 98 | Susceptible |
| Bendiocarb | 0.1 | 100 | Susceptible | |
| Pirimiphos-methyl | 0.25 | 95 | Susceptible | |
| Lambda-cyhalothrin | 0.05 | 67 | Resistant | |
| Permethrin | 0.75 | 95 | Susceptible | |
| Anopheles stephensi | This compound | 0.1 | 98 | Resistant |
| Pirimiphos-methyl | 0.25 | 95 | Resistant | |
| Bendiocarb | 0.1 | 98 | Resistant | |
| Deltamethrin | 0.25 | 98 | Resistant | |
| Alpha-cypermethrin | 0.05 | 98 | Resistant | |
| Clothianidin | 2.0 | 98 | Resistant | |
| Aedes aegypti (El Empalme) | This compound | 0.1 | 85.3 | Resistant |
| Pirimiphos-methyl | 0.25 | 62.3 | Resistant | |
| Chlorpyrifos | 0.4 | 55.5 | Resistant | |
| Culex quinquefasciatus | This compound | 0.1 | 4.25 | Highly Resistant |
| Etofenprox | - | 76.47 | - |
Table 2: Lethal Concentration (LC50) Values and Resistance Ratios for this compound
| Mosquito Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) |
| Culex pipiens quinquefasciatus | Susceptible (F0) | 0.29 | - |
| This compound-selected (F16, LC25 selection) | 2.55 | 8.8 | |
| This compound-selected (F16, LC50 selection) | 1.82 | 6.3 | |
| Anopheles stephensi | Susceptible | - | - |
| Resistant | - | 91.68 |
Experimental Protocols
The data presented in this guide are primarily derived from standardized bioassays developed by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).
WHO Insecticide Susceptibility Tube Test
This method is a direct response-to-exposure test to determine mosquito mortality after a fixed exposure time to a standard insecticide concentration.[1][2]
-
Mosquito Preparation: Non-blood-fed female mosquitoes, 3-5 days old, are used. They are starved for 2 hours before the test.[1]
-
Test Kit: The WHO tube test kit consists of plastic tubes: a holding tube (green dot), a control tube (yellow dot), and an exposure tube (red dot).[1]
-
Exposure: 20-25 mosquitoes are introduced into the exposure tube lined with insecticide-impregnated filter paper. The standard exposure time is 1 hour.[1][2]
-
Post-Exposure: After the exposure period, mosquitoes are transferred to the holding tube, which contains untreated paper. They are provided with a 10% sugar solution.
-
Mortality Reading: Mortality is recorded 24 hours after exposure.[1][2]
-
Interpretation of Results:
-
98-100% mortality: Susceptible
-
90-97% mortality: Resistance is suspected and further investigation is needed.
-
<90% mortality: Resistant
-
CDC Bottle Bioassay
This assay is used to determine the time it takes for a known concentration of an insecticide to kill mosquitoes.[3][4][5]
-
Bottle Preparation: 250ml glass bottles are coated with a diagnostic dose of the insecticide dissolved in acetone. The acetone is allowed to evaporate completely, leaving a uniform coating of the insecticide on the inner surface of the bottle.[3][4]
-
Mosquito Introduction: 10-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.[5]
-
Observation: The number of dead mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.[3]
-
Data Analysis: Time-mortality data are plotted to compare the susceptibility of field populations to a known susceptible laboratory strain. This method can also be used to determine the lethal concentration (LC50).[4][6]
Mechanisms of this compound Resistance
Mosquitoes have evolved two primary mechanisms to resist the effects of this compound and other carbamates: metabolic resistance and target-site resistance.
Metabolic Resistance
This form of resistance involves the increased production of detoxification enzymes that break down or sequester the insecticide before it can reach its target site.[7][8] The main enzyme families implicated are:
-
Cytochrome P450 monooxygenases (P450s or MFOs): These enzymes play a crucial role in the metabolism of a wide range of compounds, including insecticides.[8][9]
-
Esterases (α- and β-esterases): These enzymes hydrolyze the ester bonds present in many insecticides, rendering them non-toxic.[8]
-
Glutathione S-transferases (GSTs): GSTs detoxify insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete.[8][9]
Metabolic Resistance to this compound.
Target-Site Resistance
This mechanism involves a modification of the insecticide's target protein, reducing its binding affinity. For this compound and other carbamates, the target is acetylcholinesterase (AChE), an essential enzyme in the central nervous system.[7]
-
Ace-1 Gene Mutation: A single point mutation in the ace-1 gene, which codes for AChE, is the primary cause of target-site resistance to carbamates. The most common mutation is the substitution of glycine with serine at position 119 (G119S).[10][11][12] This alteration in the enzyme's structure prevents this compound from effectively inhibiting it, allowing the mosquito to survive.
Target-Site Resistance to this compound.
Experimental Workflow
The evaluation of insecticide efficacy and resistance mechanisms follows a structured workflow, from mosquito collection to data analysis.
Insecticide Resistance Evaluation Workflow.
References
- 1. pacmossi.org [pacmossi.org]
- 2. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 3. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 4. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
- 5. innovationtoimpact.org [innovationtoimpact.org]
- 6. westnile.ca.gov [westnile.ca.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Module 2 - The genetic basis of metabolic resistance to insecticides in Anopheles mosquitoes — Training course in data analysis for genomic surveillance of African malaria vectors [anopheles-genomic-surveillance.github.io]
- 10. The G119S Acetylcholinesterase (Ace-1) Target Site Mutation Confers Carbamate Resistance in the Major Malaria Vector Anopheles gambiae from Cameroon: A Challenge for the Coming IRS Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic detoxification and ace-1 target site mutations associated with acetamiprid resistance in Aedes aegypti L [frontiersin.org]
- 12. Evolution of the Ace-1 and Gste2 Mutations and Their Potential Impact on the Use of Carbamate and Organophosphates in IRS for Controlling Anopheles gambiae s.l., the Major Malaria Mosquito in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
Linearity, accuracy, and precision in propoxur method validation
Propoxur Analysis: A Comparative Guide to Method Validation
In the realm of pharmaceutical and environmental analysis, the quantification of active compounds like the carbamate insecticide this compound demands robust and reliable analytical methods. Method validation is a critical process that ensures the data produced is accurate and precise, thereby guaranteeing the safety and efficacy of pharmaceutical formulations and the accurate monitoring of environmental residues. This guide provides a comparative overview of key validation parameters—linearity, accuracy, and precision—for different analytical methods used to quantify this compound.
Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Spectrophotometry are two commonly employed techniques. Gas Chromatography (GC) is also utilized, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1]
Below is a summary of the performance characteristics of these methods based on published validation data.
| Parameter | HPLC-PDA | Spectrophotometry | GC-based Methods |
| Linearity Range | 5–800 ng/mL[1][2] | 0.14–5.58 µg/mL[3][4] | 0.14–5.58 µg/mL (GLC)[3] |
| Correlation Coefficient (r²) | > 0.9982[1][2] | Not consistently reported | Not consistently reported |
| Accuracy (Recovery %) | 91.3–102.5%[1][2] | 96-99%[5] | Not specified |
| Precision (RSD %) | < 3.5%[1][2] | 1.44%[5] | Not specified |
Experimental Protocols
The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose.[6] The protocols for determining linearity, accuracy, and precision are fundamental to this process.
Linearity
Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Preparation of Standard Solutions: A series of at least five standard solutions of this compound of known concentrations are prepared by diluting a stock solution. This range should encompass the expected concentration of the samples.[7]
-
Instrumental Analysis: Each standard solution is analyzed in triplicate using the chosen analytical instrument (e.g., HPLC, spectrophotometer).
-
Data Analysis: A calibration curve is constructed by plotting the average instrument response against the corresponding concentration. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression line. An r² value close to 1.0 indicates a strong linear relationship.[7]
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted reference value.[6] It is typically determined through recovery studies.
Protocol:
-
Sample Spiking: A known amount of this compound is added (spiked) to a blank sample matrix at different concentration levels (e.g., low, medium, and high).
-
Sample Analysis: The spiked samples are then prepared and analyzed according to the analytical method.
-
Calculation of Recovery: The percentage recovery is calculated using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The recovery values should fall within a predefined acceptance range, typically 80-120%, depending on the regulatory guidelines and the concentration level.
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the Relative Standard Deviation (RSD).
Protocol:
-
Repeatability (Intra-assay precision): A minimum of nine determinations are made covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed by the same analyst on the same day and with the same equipment.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, or with different equipment to assess the variability of the method under typical laboratory conditions.
-
Data Analysis: The standard deviation (SD) and the relative standard deviation (RSD) are calculated for the results at each concentration level. A low RSD value indicates high precision.
Visualizing the Workflow
The logical flow of the experimental protocols for linearity, accuracy, and precision are illustrated below.
Caption: Workflow for Determining Linearity.
Caption: Workflow for Determining Accuracy.
Caption: Workflow for Determining Precision.
References
- 1. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jddtonline.info [jddtonline.info]
- 7. cipac.org [cipac.org]
Safety Operating Guide
Propoxur Disposal: A Comprehensive Guide for Laboratory Professionals
For immediate release
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of propoxur, a carbamate insecticide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Immediate Safety and Handling Precautions
This compound is a toxic compound that can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] It is a cholinesterase inhibitor that can cause severe health effects, including nausea, vomiting, blurred vision, and in high doses, respiratory depression and death.[2][3][4] Therefore, strict safety measures must be observed at all times.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves are mandatory.[5]
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[5][6]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1][3]
-
Respiratory Protection: In case of spills or when working in poorly ventilated areas, a NIOSH-approved respirator should be used.[1][5]
II. This compound Waste Classification and Storage
This compound and any materials contaminated with it are classified as hazardous waste.[1][3][7] In the United States, solid waste containing this compound is assigned the EPA waste number U411.[7]
Storage of this compound Waste:
-
All this compound waste must be collected in designated, sealed, and clearly labeled containers.[1][3]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and alkalis.[1][3][8]
-
Containers should be stored in a locked-up area to prevent unauthorized access.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Carefully collect all this compound waste, including unused product, contaminated materials (e.g., PPE, absorbent pads), and empty containers.
-
For spills, first, evacuate the area of unprotected personnel.[1][3] If the this compound is in powdered form, moisten it slightly to prevent dust from becoming airborne.[3] Sweep the material into a sealable container.[1][3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Container Management
-
Ensure that waste containers are in good condition and properly sealed to prevent leaks or spills.[3]
-
Label containers clearly with "Hazardous Waste," the name "this compound," and the EPA waste number U411 where applicable.[7]
Step 3: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3][5][6]
-
Methods of disposal may include incineration at a facility equipped with a flue gas scrubber or biological treatment.[3][5]
-
Crucially, do not discharge this compound waste into the sewer system or contaminate waterways. [3][5]
Step 4: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound.
-
Collect all cleaning materials and rinsate as hazardous waste.
Step 5: Documentation
-
Maintain detailed records of the amount of this compound waste generated, the date of disposal, and the disposal company used. This is a legal requirement in many jurisdictions.
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| EPA Waste Number | U411 (for solid waste) | [7] |
| NIOSH Recommended Exposure Limit (REL) | 0.5 mg/m³ (10-hour time-weighted average) | [1] |
| ACGIH Threshold Limit Value (TLV) | 0.5 mg/m³ (8-hour time-weighted average) | [1] |
| Reportable Quantity (RQ) | 100 lbs | [9] |
V. Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. natur-sim.com [natur-sim.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. domyown.com [domyown.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. aardvarkpestmgmt.com [aardvarkpestmgmt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Propoxur
Propoxur, a carbamate insecticide, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe handling. Adherence to these procedures is paramount to minimize exposure risk and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE based on various handling scenarios.
| Operation | PPE Component | Specification | Rationale |
| Routine Handling (e.g., weighing, preparing solutions) | Gloves | Chemical-resistant gloves (e.g., neoprene, nitrile)[1] | Prevents skin contact, a primary route of exposure[1][2] |
| Lab Coat/Protective Clothing | Long-sleeved lab coat or chemical-resistant suit[3][4][5] | Protects skin from splashes and contamination[4][5] | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[6] | Protects eyes from accidental splashes. | |
| Respiratory Protection | Not typically required with adequate ventilation. | Use a NIOSH-approved respirator if dust or aerosols may be generated[7] | |
| Mixing and Loading Concentrates | Gloves | Chemical-resistant gauntlet-style gloves[8] | Provides extended protection to the forearm. |
| Apron | Chemical-resistant apron[9] | Offers an additional layer of protection against spills. | |
| Eye Protection | Chemical splash goggles and a face shield[8] | Provides maximum protection for the face and eyes. | |
| Spill Cleanup | Gloves | Chemical-resistant gloves (e.g., neoprene, nitrile)[1] | Essential for handling contaminated materials. |
| Protective Clothing | Chemical-resistant suit or coveralls[3][4][5] | Protects against widespread contamination. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges[7] | Protects against inhalation of vapors from the spill. | |
| Footwear | Chemical-resistant boots[8] | Prevents contamination of footwear. |
Important Considerations:
-
Always inspect PPE for damage before use[9]
-
Do not wear leather gloves or footwear as they can absorb and retain pesticides[8]
-
Contaminated clothing should be removed immediately and laundered separately by trained individuals[4][10]
-
Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking[1][4]
Exposure Limits and Health Hazards
Understanding the exposure limits and potential health effects of this compound is crucial for risk assessment and management.
| Parameter | Value | Reference |
| NIOSH Recommended Exposure Limit (REL) | 0.5 mg/m³ (10-hour TWA) | [2][4] |
| ACGIH Threshold Limit Value (TLV) | 0.5 mg/m³ (8-hour TWA) | [3][4] |
| Primary Routes of Exposure | Inhalation, skin absorption, ingestion, eye contact[1][2] | |
| Symptoms of Overexposure | Inhibition of cholinesterase, leading to weakness, muscle spasms, headache, tightness in the chest, blurred vision, nausea, and abdominal cramps[1][2] |
Operational Plan: Spill Management Workflow
A prompt and coordinated response is essential in the event of a this compound spill. The following workflow outlines the key steps to safely manage a spill incident.
References
- 1. fsszone.com [fsszone.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. domyown.com [domyown.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
